Ergothioneine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHJJTAXXQAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020082 | |
| Record name | Ergothioneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ergothioneine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
497-30-3 | |
| Record name | Ergothioneine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergothioneine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergothioneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[1-carboxy-2-(2-mercaptoimidazol-4-yl)ethyl]trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOTHIONEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDZ3DQM98W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ergothioneine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Ergothioneine: A Technical Retrospective on Charles Tanret's 1909 Breakthrough
Abstract
In 1909, the French chemist Charles Tanret reported the isolation of a novel, sulfur-containing compound from the ergot fungus (Claviceps purpurea), which he named ergothioneine.[1][2][3][4] This discovery marked the entry of a unique histidine derivative into the scientific landscape, a molecule that is now recognized for its potent antioxidant properties and significant physiological roles. This in-depth guide provides a technical overview of the historical discovery of this compound, revisiting the likely experimental protocols of the era. It further summarizes the initial chemical characterization of the molecule and delves into the contemporary understanding of its mechanism of action, specifically its interplay with the Nrf2 and SIRT1 signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and biological significance of this compound.
Historical Context and Initial Discovery
At the turn of the 20th century, the ergot fungus, a parasitic organism on rye and other grains, was a subject of intense chemical investigation due to its potent physiological effects, which were known to cause the devastating condition of ergotism. It was within this context that Charles Tanret undertook his work. In 1909, he successfully isolated a crystalline substance from an aqueous extract of ergot, which he identified as a new base and named "this compound" to reflect its origin and its sulfur content.[1][2][3] The structure of this new compound was later elucidated in 1911 by Barger and Ewins as a trimethylbetaine of 2-thiol-L-histidine.[1][5]
Experimental Protocols for the Isolation of this compound
Extraction and Initial Purification
The initial step would have involved the extraction of the active principles from the dried and powdered sclerotia of Claviceps purpurea.
-
Solvent Extraction: The powdered ergot was likely subjected to exhaustive extraction with a polar solvent. Based on practices of the time for similar compounds, this was likely an aqueous or alcoholic solution. A common method involved the use of a Soxhlet extractor with ethanol to efficiently extract a wide range of compounds.
-
Defatting: Ergot contains a significant amount of oils and fats, which would interfere with the isolation of polar compounds. These were likely removed by a preliminary extraction with a non-polar solvent like petroleum ether or by partitioning the initial extract against a non-polar solvent.
-
Precipitation of Impurities: To further purify the aqueous extract, a common technique of the era was the addition of a lead acetate solution. Basic lead acetate was particularly effective at precipitating tannins, gums, and other impurities, which could then be removed by filtration. The excess lead in the filtrate would then be removed by precipitation, for example, with hydrogen sulfide.
Isolation and Crystallization of this compound
Following the initial cleanup, the focus would shift to the specific isolation of this compound.
-
Fractional Precipitation: The clarified aqueous extract would then be treated with reagents known to precipitate alkaloids and other nitrogenous bases. Mercuric chloride was a common precipitating agent for such compounds. The resulting precipitate containing this compound would be collected.
-
Decomposition of the Mercury Salt: The this compound would then be liberated from its mercury salt. This was typically achieved by suspending the precipitate in water and treating it with hydrogen sulfide. The insoluble mercuric sulfide would precipitate, leaving the desired compound in the aqueous solution.
-
Crystallization: The final step would involve the concentration of the aqueous solution of this compound, followed by crystallization. This was often achieved by the addition of a less polar solvent, such as ethanol or acetone, to the concentrated aqueous solution, leading to the formation of crystalline this compound. The crystals would then be collected by filtration and dried.
Below is a graphical representation of the probable experimental workflow.
Chemical and Physical Properties
Tanret would have characterized the newly isolated compound using the analytical techniques available at the time. This would have included determination of its physical constants and elemental analysis to deduce its empirical formula.
| Property | Reported Value |
| Molecular Formula | C₉H₁₅N₃O₂S |
| Molar Mass | 229.30 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 275-277 °C (with decomposition)[2][6] |
| Solubility | Soluble in water |
Note: The molecular formula and molar mass were determined by later studies, but Tanret would have performed elemental analysis to determine the empirical formula.
Modern Understanding of this compound's Mechanism of Action
Since its discovery, a vast body of research has elucidated the biological functions of this compound, revealing it to be a potent antioxidant and cytoprotectant. Humans and other animals cannot synthesize this compound and must acquire it from their diet, primarily from fungi and certain bacteria. A specific transporter, the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the this compound transporter (ETT) or organic cation transporter novel 1 (OCTN1), is responsible for its uptake and accumulation in tissues.
This compound exerts its protective effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.
Interaction with the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
This compound has been shown to modulate the Nrf2 pathway. It can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.
Interaction with the SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. SIRT1 can deacetylate and activate a variety of transcription factors and other proteins involved in antioxidant defense and cellular homeostasis.
This compound has been shown to upregulate the expression and activity of SIRT1. By activating SIRT1, this compound can promote the deacetylation of target proteins, such as Nrf2, further enhancing the antioxidant response. Additionally, SIRT1 activation by this compound has been linked to the downregulation of pro-inflammatory pathways, such as that mediated by NF-κB.
Conclusion
Charles Tanret's discovery of this compound in 1909 was a seminal moment in the history of natural product chemistry. Working with the complex chemical matrix of ergot, he successfully isolated and provided the initial characterization of a molecule that we now understand to be a vital component of the cellular antioxidant defense system. While the experimental techniques have evolved dramatically since Tanret's time, the fundamental principles of extraction, purification, and characterization that he employed laid the groundwork for over a century of research into the remarkable properties of this compound. The ongoing elucidation of its intricate interactions with cellular signaling pathways, such as Nrf2 and SIRT1, continues to highlight the importance of this "longevity vitamin" and underscores the enduring legacy of its discovery.
References
- 1. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Current Situation and Future Trends of this compound in Biology and Medical Research: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. L-(+)-Ergothioneine CAS#: 497-30-3 [m.chemicalbook.com]
An In-Depth Technical Guide on the Core Function of the Ergothioneine Transporter SLC22A4 (OCTN1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Solute Carrier Family 22 Member 4 (SLC22A4), also known as Organic Cation Transporter Novel Type 1 (OCTN1), is a transmembrane protein with a pivotal role in the transport of the potent antioxidant ergothioneine. Initially characterized as a polyspecific organic cation transporter, its primary physiological function is now understood to be the sodium-dependent, high-affinity uptake of this compound, a dietary antioxidant of significant biological interest. SLC22A4 is ubiquitously expressed, with prominent levels in immune cells, and its dysregulation is implicated in various inflammatory diseases, including Crohn's disease and rheumatoid arthritis. This technical guide provides a comprehensive overview of the core functions of SLC22A4, detailing its transport kinetics, substrate specificity, regulatory mechanisms, and the experimental methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and biomedical research.
Introduction
SLC22A4 (OCTN1) is an integral plasma membrane protein, typically consisting of 551 amino acids and predicted to have 11 or 12 transmembrane domains[1]. First cloned from fetal liver, it was initially identified as a transporter of organic cations such as tetraethylammonium (TEA)[2]. However, subsequent research definitively established its role as the principal transporter for this compound (ET), a thiol-containing amino acid that humans and other animals must obtain from their diet[3]. The transport of this compound by SLC22A4 is significantly more efficient than that of previously presumed substrates like TEA and carnitine, leading to the proposal of the functional name this compound Transporter (ETT)[3].
The transporter's function is crucial for the accumulation and retention of this compound in various tissues, where it is thought to exert protective effects against oxidative stress and inflammation[3][4]. The expression of the SLC22A4 gene is regulated by various factors, including the transcription factor RUNX1 and inflammatory cytokines, linking its function to cellular stress and immune responses[5][6]. Genetic polymorphisms in SLC22A4 have been associated with an increased risk for inflammatory conditions, highlighting its clinical relevance[7][8]. This guide will delve into the technical aspects of SLC22A4 function, providing quantitative data, detailed experimental protocols, and visual representations of its operational framework.
Core Function: this compound Transport
The primary and most physiologically relevant function of SLC22A4 is the transport of this compound. This process is characterized by high affinity and dependence on sodium ions, with a proposed stoichiometry of one sodium ion per this compound molecule[9][10]. The transport is also pH-dependent, with optimal activity observed at physiological pH[10].
Transport Kinetics
The efficiency of SLC22A4-mediated this compound transport has been quantified in various in vitro systems. Key kinetic parameters are summarized in the table below.
| Substrate | Transporter | Cell System | K_m_ | V_max_ | Reference(s) |
| This compound | Human SLC22A4 | HEK293 Cells | 21 µmol/L | 4.2 nmol/min/mg protein | [3] |
| This compound | Rat Slc22a4 | HEK293 Cells | 4.64 µM | Not Specified | [11] |
| Tetraethylammonium | Human SLC22A4 | HEK293 cell membrane vesicles | 1.28 mM | Not Specified | Not Specified |
Table 1: Kinetic Parameters of SLC22A4-Mediated Transport
Substrate Specificity and Inhibition
While this compound is the primary substrate, SLC22A4 can also transport other organic cations and zwitterions, albeit with lower efficiency. The transporter exhibits a degree of polyspecificity, and its activity can be inhibited by various compounds.
| Compound | Interaction Type | Inhibition Constant (K_i_ / IC_50_) | Cell System | Reference(s) |
| Verapamil | Inhibitor | K_i_ = 11 µmol/L | HEK293 Cells | [4] |
| Quinidine | Inhibitor | Not Specified | Not Specified | [4] |
| Pyrilamine | Inhibitor | Not Specified | Not Specified | [4] |
| Hercynine | Substrate/Inhibitor | K_i_ = 1.4 mmol/L | HEK293 Cells | [4] |
| Methimazole | Substrate/Inhibitor | K_i_ = 7.5 mmol/L | HEK293 Cells | [4] |
| Acetylcholine | Substrate | Competitively inhibited by TEA, γ-butyrobetaine, and acetylcarnitine | Proteoliposomes | [12] |
| Tetraethylammonium (TEA) | Substrate/Inhibitor | Not Specified | Not Specified | [12] |
| γ-Butyrobetaine | Inhibitor | Not Specified | Proteoliposomes | [12] |
| Acetylcarnitine | Inhibitor | Not Specified | Proteoliposomes | [12] |
| Polyamines | Inhibitor | Not Specified | Proteoliposomes | [12] |
| Cytarabine | Substrate | Sensitive to inhibition by dipyridamole and NBMPR | Cell-based assays | [13] |
Table 2: Substrate and Inhibitor Profile of SLC22A4
Regulation of SLC22A4 Expression
The expression of the SLC22A4 gene is tightly regulated, particularly in the context of inflammation. The transcription factor RUNX1, which plays a crucial role in hematopoiesis, has been identified as a key regulator of SLC22A4 promoter activity[5][14]. Furthermore, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) have been shown to increase SLC22A4 mRNA expression[5][6]. This upregulation may be mediated, at least in part, through the activation of the NF-κB signaling pathway[5].
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. SLC22A4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of the this compound transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the substrate specificity of the this compound transporter with methimazole, hercynine, and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the regulation of organic cation/carnitine transporter 1 (SLC22A4) by rheumatoid arthritis-associated transcriptional factor RUNX1 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Mechanism of the Regulation of Organic Cation/Carnitine Transporter 1 (SLC22A4) by Rheumatoid Arthritis-Associated Transcriptional Factor RUNX1 and Inflammatory Cytokines [scienceon.kisti.re.kr]
- 7. SLC22A4 solute carrier family 22 member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. genecards.org [genecards.org]
- 10. Functional Characterization of this compound Transport by Rat Organic Cation/Carnitine Transporter Octn1 (slc22a4) [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. The human OCTN1 (SLC22A4) reconstituted in liposomes catalyzes acetylcholine transport which is defective in the mutant L503F associated to the Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OCTN1 is a high-affinity carrier of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An intronic SNP in a RUNX1 binding site of SLC22A4, encoding an organic cation transporter, is associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergothioneine's Sequestration in Mitochondria and Nucleus: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Mechanisms, Quantitative Analysis, and Experimental Investigation of Ergothioneine Accumulation in Cellular Organelles.
This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, detailing the current understanding of this compound (EGT) accumulation within the mitochondria and nucleus. It provides an overview of the transport mechanisms, functional implications, and key signaling pathways involved. Furthermore, this guide includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research in this area.
Executive Summary
This compound (EGT) is a naturally occurring amino acid derivative with potent antioxidant properties, which is obtained through dietary sources.[1] Its accumulation in specific cellular compartments, particularly the mitochondria and nucleus, suggests a targeted protective role against oxidative stress in these vital organelles.[1][2] This guide synthesizes the current knowledge on the transport of EGT into these subcellular locations, the functional consequences of its accumulation, and the signaling pathways it modulates. Quantitative data on EGT distribution is presented, alongside detailed experimental protocols for its study, to provide a comprehensive resource for the scientific community.
Mitochondrial Accumulation of this compound
The mitochondrion, being a primary site of reactive oxygen species (ROS) production, is particularly vulnerable to oxidative damage.[2] The preferential accumulation of EGT in this organelle underscores its critical role in mitochondrial protection.[3][4]
Transport into the Mitochondria
The primary transporter for EGT into cells is the Organic Cation/Carnitine Transporter 1 (OCTN1), encoded by the SLC22A4 gene.[5] Evidence strongly suggests that OCTN1 is also localized to the mitochondrial membrane, providing a direct route for EGT into the mitochondrial matrix.[6] However, it is important to note that the mitochondrial localization of OCTN1 is a subject of ongoing research and debate.[7] Intriguingly, studies on mitochondria isolated from OCTN1 knockout mice have shown residual EGT uptake, suggesting the existence of alternative, yet to be identified, mitochondrial transport mechanisms.[7]
Functional Implications in the Mitochondria
Once inside the mitochondria, EGT exerts a range of protective effects, primarily centered around its antioxidant capacity. It directly scavenges ROS, thereby protecting mitochondrial DNA (mtDNA), proteins, and lipids from oxidative damage.[4] This protective action helps to preserve mitochondrial function, maintain the mitochondrial membrane potential, and may even promote mitochondrial biogenesis.[1] A recent study has proposed a novel mechanism whereby EGT boosts mitochondrial respiration through the direct activation of the enzyme 3-mercaptopyruvate sulfurtransferase (MPST).
Nuclear Accumulation of this compound
The nucleus, housing the cell's primary genetic material, is another critical site for EGT's protective functions.
Transport into the Nucleus
While it is established that EGT accumulates in the nucleus, the precise mechanism of its transport across the nuclear envelope is not yet well-defined.[1] Unlike the well-studied nuclear import of proteins via importin-mediated pathways, the transport of small molecules like EGT is less understood and represents an active area of investigation.
Functional Implications in the Nucleus
Within the nucleus, the primary role of EGT is the protection of nuclear DNA from oxidative damage.[1] By neutralizing ROS that can lead to DNA lesions, EGT contributes to the maintenance of genomic stability.
Quantitative Data on this compound Distribution
While it is widely accepted that EGT accumulates in mitochondria, precise quantitative data comparing its concentration across different subcellular compartments from the same sample is limited. The available data primarily focuses on whole tissue or blood concentrations. One study, however, provides direct evidence of EGT accumulation in muscle mitochondria following exercise.
| Sample Type | This compound Concentration | Reference |
| Human Red Blood Cells | >1.5 mM | |
| Human Plasma | 1:70 ratio to Whole Blood | [2] |
| Mouse Liver | ~45 (relative ratio) | [2] |
| Mouse Kidney | ~35 (relative ratio) | [2] |
| Mouse Heart | ~10 (relative ratio) | [2] |
| Mouse Brain | ~1 (relative ratio) | [2] |
| Mouse Skeletal Muscle | Undetectable (in this study) | [2] |
| Mouse Gastrocnemius Muscle (Sedentary) | 8.89 ng/mg tissue | |
| Mouse Muscle Mitochondria (Post-Exercise) | ~2-fold increase vs. sedentary | [8] |
Signaling Pathways Modulated by this compound
EGT's protective effects are not solely due to direct ROS scavenging but also involve the modulation of key cellular signaling pathways.
Nrf2/ARE Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon oxidative stress, or in the presence of activators like EGT, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. The activation of Nrf2 by EGT appears to be mediated, at least in part, by the PI3K/AKT signaling pathway.[2]
AMPK/SIRT1/PGC-1α Pathway
The AMPK/SIRT1/PGC-1α signaling axis is a master regulator of mitochondrial biogenesis and function.[3] this compound has been shown to upregulate the expression of Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6).[6][9] SIRT1, a NAD+-dependent deacetylase, can activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) by deacetylation. Activated PGC-1α, in turn, promotes the transcription of genes involved in mitochondrial biogenesis. Furthermore, AMP-activated protein kinase (AMPK), a key energy sensor, can also activate PGC-1α. Interestingly, PGC-1α has been shown to regulate the expression of the EGT transporter, OCTN1 (SLC22A4), suggesting a potential positive feedback loop.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound accumulation in mitochondria and the nucleus.
Subcellular Fractionation for Isolation of Mitochondria and Nuclei
This protocol is adapted from standard cell fractionation procedures and can be used to separate nuclear, mitochondrial, and cytosolic fractions.[10][11][12][13][14]
Workflow Diagram:
Methodology:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors). Allow cells to swell on ice for 10-15 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.
-
Mitochondrial and Cytosolic Fraction Separation: Carefully collect the supernatant from the previous step and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet contains the mitochondrial fraction, and the supernatant is the cytosolic fraction.
-
Washing: Wash the nuclear and mitochondrial pellets with their respective buffers to minimize cross-contamination.
-
Lysis and Storage: Lyse the purified nuclear and mitochondrial pellets using an appropriate lysis buffer for downstream analysis. Store all fractions at -80°C.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[8][15][16][17][18]
Methodology:
-
Sample Preparation: To the isolated subcellular fractions (or whole-cell lysates), add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) containing a known concentration of an internal standard (e.g., 13C-labeled this compound). Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar EGT molecule.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both EGT and its internal standard.
-
Quantification: A standard curve is generated using known concentrations of EGT. The concentration of EGT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Immunofluorescence Staining for OCTN1 Mitochondrial Localization
This protocol allows for the visualization of OCTN1 localization within the cell, particularly in relation to mitochondria.[19][20]
Methodology:
-
Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for OCTN1 and a primary antibody for a mitochondrial marker (e.g., TOMM20, CoxIV) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit for OCTN1 and Alexa Fluor 594-conjugated anti-mouse for the mitochondrial marker) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and image using a confocal microscope. Co-localization of the signals from the OCTN1 and mitochondrial marker antibodies would indicate mitochondrial localization.
Conclusion
This compound's accumulation in the mitochondria and nucleus highlights its targeted role in protecting these organelles from oxidative stress. The transport into mitochondria is largely attributed to the OCTN1 transporter, though alternative mechanisms may exist. The functional consequences of this accumulation are significant, ranging from direct ROS scavenging to the modulation of key signaling pathways like Nrf2 and AMPK/SIRT1/PGC-1α. While the precise quantitative distribution and the mechanism of nuclear import require further elucidation, the experimental protocols outlined in this guide provide a robust framework for advancing our understanding of this compound's vital role in cellular health. Continued research in this area holds promise for the development of novel therapeutic strategies targeting mitochondrial and nuclear integrity.
References
- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates the paracrine of dermal papilla cells through SIRT1/Nrf2 pathway to antagonize oxidative stress and natural hair follicle aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound oxidation in the protection against high-glucose induced endothelial senescence: Involvement of SIRT1 and SIRT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and mitochondria: An important protective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Distribution of the Dietary Antioxidant this compound in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Subcellular Fractionation [protocols.io]
- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic profiling of isolated mitochondria and cytoplasm reveals compartment-specific metabolic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel localization of OCTN1, an organic cation/carnitine transporter, to mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Tautomerism of Ergothioneine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine is a naturally occurring amino acid derivative with potent antioxidant properties. Its unique chemical structure and tautomeric nature are central to its biological activity and stability. This guide provides a comprehensive overview of the chemical structure and tautomerism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.
Chemical Structure of this compound
This compound, systematically named (2S)-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2-(trimethylammonio)propanoate, is a derivative of the amino acid histidine, containing a sulfur atom on the imidazole ring. This sulfur substitution is key to its distinctive chemical properties and biological functions.
The structure consists of a trimethylated alpha-amino group, creating a stable betaine, and an imidazole ring with a thione group at the C2 position. This thione group is the focal point of its tautomerism.
Tautomerism of this compound: The Thione-Thiol Equilibrium
This compound exists in two tautomeric forms: the thione form and the thiol form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The equilibrium between these two forms is crucial for this compound's stability and antioxidant capacity.
At physiological pH, the equilibrium lies heavily towards the thione form.[1][2] This predominance of the thione tautomer is a key feature that distinguishes this compound from other biological thiols like glutathione. The thione form is significantly more stable and resistant to auto-oxidation.[1]
Quantitative Data on this compound Tautomerism
While the qualitative predominance of the thione form is well-established, precise experimental determination of the equilibrium constant (Keq) and Gibbs free energy difference (ΔG) in aqueous solution remains an area of active research. However, computational studies provide valuable insights into the relative stabilities of the tautomers.
| Parameter | Value (Computational Estimate) | Solvent | Reference |
| Relative Gibbs Free Energy (Thiol vs. Thione) | Thione is more stable | Gas Phase | [3] |
| Relative Gibbs Free Energy (Thiol vs. Thione) | Thione is more stable | Methanol | [3] |
Note: These values are from computational models and may not perfectly reflect experimental values in aqueous solution.
Structural and Spectroscopic Data
The precise arrangement of atoms and their chemical environment can be elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Data
Crystallographic data provides the most accurate bond lengths and angles for the this compound molecule in its solid state. The following table summarizes key bond lengths and angles for the thione tautomer, which is the form observed in the crystal structure of related enzymes.
| Bond | Length (Å) | Angle | Angle (°) |
| C=S | ~1.68 | N-C-S | ~125 |
| C-N (imidazole) | ~1.38 | C-N-C | ~108 |
| C-C (imidazole) | ~1.35 | N-C-C | ~109 |
Note: These are approximate values derived from related structures in the absence of a publicly available CIF file for this compound itself.
NMR Spectroscopy Data
NMR spectroscopy in a D2O solution provides detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. The following table summarizes the reported chemical shifts for this compound in D2O, which are consistent with the predominant thione form.[4][5][6][7]
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H2 (imidazole) | 6.84 (s) | - |
| H5 (imidazole) | 7.85 (s) | - |
| α-CH | 4.25 (dd) | 59.5 |
| β-CH2 | 3.35 (m) | 28.0 |
| N(CH3)3 | 3.25 (s) | 53.0 |
| C2 (imidazole) | - | 165.0 |
| C4 (imidazole) | - | 129.0 |
| C5 (imidazole) | - | 117.0 |
| COO- | - | 175.0 |
(s = singlet, dd = doublet of doublets, m = multiplet)
Experimental Protocols
X-ray Crystallography for Tautomer Determination
Objective: To obtain a high-resolution crystal structure of this compound to definitively determine the positions of hydrogen atoms and confirm the predominant tautomer in the solid state.
Methodology:
-
Crystallization:
-
Prepare a supersaturated solution of high-purity this compound in a suitable solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling.[8][9][10][11][12]
-
Screen a variety of solvents and co-solvents to find optimal conditions for single crystal growth. Water, ethanol, and mixtures thereof are common starting points.
-
For vapor diffusion, a solution of this compound is equilibrated against a reservoir containing a precipitant, leading to slow crystal growth.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.
-
Rotate the crystal and collect diffraction data on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson analysis.
-
Build an initial model of the this compound molecule and refine it against the experimental data.
-
Carefully analyze the electron density maps to locate hydrogen atoms, particularly the one involved in tautomerism. Difference Fourier maps are crucial for this step.
-
NMR Spectroscopy for Quantitative Tautomer Analysis
Objective: To quantify the ratio of thione to thiol tautomers in solution.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[4]
-
For quantitative 1H NMR, ensure a long relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all protons, ensuring signal intensities are directly proportional to the number of protons.
-
Data Analysis:
-
Integrate the signals corresponding to unique protons of the thione and thiol tautomers.
-
The ratio of the integrals will give the molar ratio of the two tautomers in solution.
-
For the thiol form, the appearance of a distinct S-H proton signal (if not exchanged with D2O) and shifts in the imidazole ring proton and carbon signals would be indicative of its presence.
-
Computational Chemistry for Tautomerism Analysis
Objective: To calculate the relative energies and predict the equilibrium constant of the this compound tautomers in an aqueous environment.
Methodology:
-
Structure Preparation:
-
Build the 3D structures of both the thione and thiol tautomers of this compound.
-
-
Computational Method:
-
Calculations:
-
Perform geometry optimization for both tautomers to find their lowest energy conformations.
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.
-
Calculate the single-point energies of the optimized structures.
-
-
Analysis:
-
Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy, zero-point vibrational energy, and thermal corrections.
-
The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq).
-
Signaling Pathways Involving this compound
This compound is known to modulate several key signaling pathways involved in cellular defense and homeostasis, primarily through its antioxidant and cytoprotective properties.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. This compound can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Distribution of the Dietary Antioxidant this compound in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0003045) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. How to grow crystals for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Evolutionary Trajectory of Ergothioneine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a potent, naturally occurring antioxidant synthesized by a limited range of organisms, primarily fungi and certain bacteria. Its unique sulfur-containing imidazole ring structure confers significant cytoprotective properties, making it a molecule of great interest in the fields of medicine, nutrition, and drug development. Understanding the evolutionary history of the genes responsible for EGT biosynthesis provides critical insights into its physiological roles, the diversity of its production pathways, and potential avenues for biotechnological exploitation. This technical guide delves into the core of this compound synthesis, presenting a comprehensive overview of the evolutionary history of its key genes, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.
I. The Genetic Basis of this compound Biosynthesis: An Evolutionary Perspective
The biosynthesis of this compound is a multi-step enzymatic process encoded by a set of genes, collectively known as the egt genes. The core pathway, first elucidated in Mycobacterium smegmatis, involves five key genes: egtA, egtB, egtC, egtD, and egtE.[1]
-
egtD : Encodes a histidine methyltransferase that catalyzes the first committed step, the trimethylation of histidine to form hercynine.[2]
-
egtB : Encodes a sulfoxide synthase that couples hercynine with cysteine (or a cysteine-containing molecule) to form a C-S bond.
-
egtA : Encodes a gamma-glutamylcysteine ligase, which can provide an alternative sulfur donor.
-
egtC : Encodes a glutaminase that processes the intermediate.
-
egtE : Encodes a C-S lyase that catalyzes the final step to produce this compound.
Phylogenetic analyses have revealed a complex and fascinating evolutionary history for these genes, characterized by a patchy distribution across the tree of life, instances of horizontal gene transfer (HGT), and gene fusion events.
Distribution of this compound Synthesis Genes
A comprehensive genomic survey of over 2,500 prokaryotic genomes demonstrated that the complete five-gene egt cluster (egtA-E) is a hallmark of the phylum Actinobacteria.[1][3] However, orthologs of the key enzymes, EgtB and EgtD, are more broadly distributed, albeit sporadically, across various bacterial phyla including Proteobacteria, Cyanobacteria, Bacteroidetes, and even in some archaea.[4] This scattered distribution strongly suggests a history of rampant horizontal gene transfer, where the genetic blueprint for this compound synthesis has been shared across diverse microbial lineages.[1][3]
In the fungal kingdom, the genetic architecture for EGT synthesis is distinct. A genomic survey of over 100 fungal genomes revealed that the capacity to synthesize EGT is a widespread trait, with the notable exception of the Saccharomycotina subphylum, which includes the well-known yeast Saccharomyces cerevisiae.[1][3] Instead of a multi-gene cluster, many fungi, such as Neurospora crassa, possess a single large gene, NcEgt-1, which is a fusion of ancestral egtB and egtD genes.[5] This fusion event represents a significant evolutionary streamlining of the biosynthetic pathway.
Horizontal Gene Transfer and Gene Fusion
The evolutionary narrative of this compound synthesis is punctuated by significant events of horizontal gene transfer and gene fusion. The patchy distribution of egtB and egtD in prokaryotes is a classic indicator of HGT, suggesting that the ability to produce this valuable antioxidant has been acquired by various bacteria from an ancestral source, likely within the Actinobacteria.
The fusion of egtB and egtD into a single bifunctional enzyme in fungi is a remarkable example of evolutionary innovation. This fusion simplifies the genetic regulation and potentially enhances the efficiency of the initial steps of this compound biosynthesis. Phylogenetic analyses suggest that this fusion event occurred early in the fungal lineage and was subsequently lost in the Saccharomycotina.[5]
II. Data Presentation: Quantitative Distribution of this compound Synthesis Genes
The following tables summarize the quantitative data from genomic surveys, providing a clear overview of the distribution of the core this compound synthesis genes across different prokaryotic phyla.
| Phylum | Number of Genomes Surveyed | Percentage with egtB and egtD Orthologs |
| Actinobacteria | 263 | ~46% |
| Proteobacteria | 1034 | ~20% |
| Cyanobacteria | 263 | ~22% |
Table 1: Distribution of egtB and egtD orthologs in major prokaryotic phyla. Data extracted from a genomic survey of 2509 prokaryotic genomes.[4]
| Gene | Predominant Phylum | Notes |
| egtA | Actinobacteria, Proteobacteria | Less widespread than egtB and egtD. |
| egtC | Actinobacteria, Cyanobacteria, Proteobacteria | Patchy distribution suggests HGT from an ancestral Actinobacterium. |
| egtE | Actinobacteria | Almost exclusively found in this phylum. |
Table 2: Phyletic distribution of egtA, egtC, and egtE orthologs. [4]
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the evolutionary history and function of this compound synthesis genes.
Phylogenetic Analysis of this compound Synthesis Genes
This protocol outlines a standard workflow for constructing a phylogenetic tree to infer the evolutionary relationships of this compound synthesis proteins.
a. Sequence Retrieval:
-
Identify protein sequences of interest (e.g., EgtB, EgtD, or the fused Egt-1) from target organisms in public databases such as NCBI GenBank or UniProt.
-
Use BLASTp to find homologous sequences in a wide range of prokaryotic and fungal genomes.
b. Multiple Sequence Alignment:
-
Align the retrieved protein sequences using a multiple sequence alignment program like Clustal Omega.[2][3]
-
Visually inspect the alignment for misaligned regions and manually edit if necessary.
c. Model Selection:
-
Use a program like ProtTest3 to determine the best-fit model of protein evolution for the aligned sequences based on statistical criteria such as the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[5][6][7][8]
d. Phylogenetic Tree Construction:
-
Construct the phylogenetic tree using a maximum likelihood method, such as that implemented in PhyML, or a Bayesian inference method like MrBayes.[9]
-
Specify the best-fit model of evolution determined in the previous step.
-
Assess the statistical support for the branches of the tree using bootstrap analysis (for maximum likelihood) or posterior probabilities (for Bayesian inference).
e. Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.
-
Analyze the tree topology to identify evolutionary relationships, instances of horizontal gene transfer (indicated by incongruence with the species tree), and gene fusion or duplication events.
Gene Knockout in Mycobacterium smegmatis
This protocol describes the generation of a targeted gene deletion mutant for an egt gene in M. smegmatis to study its function in this compound biosynthesis.
a. Construction of the Knockout Cassette:
-
Design primers to amplify the upstream and downstream flanking regions (typically 1 kb) of the target egt gene from M. smegmatis genomic DNA.
-
Clone the amplified flanking regions on either side of a selectable marker gene (e.g., a hygromycin resistance cassette) in a suicide vector.
b. Preparation of Electrocompetent Cells:
-
Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with ADC and Tween 80 to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet sequentially with ice-cold 10% glycerol.
-
Resuspend the final cell pellet in a small volume of 10% glycerol to create a dense suspension of electrocompetent cells.[10][11]
c. Electroporation:
-
Mix the suicide vector containing the knockout cassette with the electrocompetent M. smegmatis cells.
-
Transfer the mixture to a pre-chilled electroporation cuvette (2 mm gap).
-
Deliver an electrical pulse using an electroporator (e.g., 2.5 kV, 25 µF, 1000 Ω).[12]
-
Immediately add recovery medium (e.g., 7H9 broth) and incubate for several hours at 37°C to allow for the expression of the resistance marker.
d. Selection and Verification of Mutants:
-
Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., hygromycin).
-
Isolate individual colonies and confirm the gene deletion by PCR using primers that flank the target gene region and by Southern blotting.
In Vitro Reconstitution of this compound Biosynthesis
This protocol outlines a biochemical assay to reconstitute the this compound biosynthesis pathway in vitro using purified enzymes.
a. Protein Expression and Purification:
-
Clone the coding sequences of the egt genes (egtB, egtC, egtD, egtE) into expression vectors with an affinity tag (e.g., His-tag).
-
Transform the expression vectors into a suitable host, such as E. coli BL21(DE3).
-
Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA resin).
b. Biochemical Assay:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).
-
Assemble the reaction mixture containing:
-
L-histidine (substrate for EgtD)
-
S-adenosylmethionine (SAM) (methyl donor for EgtD)
-
γ-glutamylcysteine (sulfur donor for EgtB) or L-cysteine
-
Fe(II) salt (e.g., (NH₄)₂Fe(SO₄)₂) (cofactor for EgtB)
-
Ascorbate (to maintain iron in the reduced state)
-
Purified EgtD, EgtB, EgtC, and EgtE enzymes.
-
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., methanol or perchloric acid).
c. Product Analysis:
-
Analyze the reaction products by high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.
-
Compare the retention time and mass spectrum of the product with an authentic this compound standard to confirm its identity.
Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in biological samples.
a. Sample Preparation:
-
For cellular samples, lyse the cells (e.g., by sonication or bead beating) in an extraction buffer (e.g., 50% methanol).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
b. HPLC Analysis:
-
Use a C18 reversed-phase column.
-
Employ a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Run a gradient or isocratic elution to separate this compound from other cellular components.
-
Detect this compound by UV absorbance at approximately 254 nm.[14]
c. Quantification:
-
Generate a standard curve by injecting known concentrations of an this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
IV. Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and relationships in the evolutionary history of this compound synthesis.
Caption: Bacterial this compound biosynthesis pathway.
Caption: Fungal this compound biosynthesis pathway.
Caption: Evolutionary events in this compound synthesis genes.
Caption: Experimental workflow for phylogenetic analysis.
V. Conclusion
The evolutionary history of this compound synthesis genes is a compelling story of vertical descent, horizontal gene transfer, and evolutionary innovation through gene fusion. The restriction of the complete five-gene cluster to Actinobacteria, coupled with the sporadic distribution of its key components in other prokaryotes, highlights the dynamic nature of microbial genomes and the selective advantage conferred by this potent antioxidant. In fungi, the fusion of the core biosynthetic genes into a single functional unit represents an elegant evolutionary solution. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the fascinating biology of this compound, from uncovering novel synthesis pathways to engineering its production for therapeutic and commercial applications. The continued study of the evolutionary trajectory of these genes will undoubtedly yield deeper insights into the intricate interplay between metabolism, environment, and evolution.
References
- 1. biochem218.stanford.edu [biochem218.stanford.edu]
- 2. Multiple sequence alignment - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - ddarriba/prottest3: Automatically exported from code.google.com/p/prottest3 [github.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Model selection for phylogenetic analysis [biostars.org]
- 8. ProtTest 3: fast selection of best-fit models of protein evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GitHub - stephaneguindon/phyml: PhyML -- Phylogenetic estimation using (Maximum) Likelihood [github.com]
- 10. coleman-lab.org [coleman-lab.org]
- 11. gregorybroussard.com [gregorybroussard.com]
- 12. bio-rad.com [bio-rad.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Distribution of Ergothioneine in Mammalian Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the distribution, quantification, and cellular activity of L-ergothioneine (EGT), a unique dietary antioxidant. Mammals cannot synthesize ergothioneine; it is obtained exclusively from dietary sources and actively accumulated in tissues via a specific transporter, highlighting its physiological significance.[1][2][3] This guide synthesizes quantitative data, outlines key experimental methodologies, and visualizes the critical pathways associated with this compound's function.
Quantitative Distribution of this compound in Mammalian Tissues
This compound is not uniformly distributed throughout mammalian tissues. Its accumulation is dictated by the expression of the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene.[1][4][5] Tissues with high metabolic rates or those predisposed to oxidative stress and inflammation tend to exhibit higher concentrations of EGT.[6][7]
While comprehensive data across multiple mammalian species is still an area of active research, studies in rodents provide a valuable quantitative model. The following table summarizes the basal distribution of this compound in various tissues of C57BL/6J mice.
Table 1: Basal this compound Concentration in Mouse Tissues
| Tissue | This compound Concentration (ng/mg wet weight ± SEM) |
|---|---|
| Liver | 80.65 ± 4.14 |
| Whole Blood | 58.99 ± 2.05 (ng/µl) |
| Spleen | 36.45 ± 3.72 |
| Kidney | 27.61 ± 2.61 |
| Lung | 19.56 ± 1.46 |
| Heart | 12.09 ± 1.20 |
| Small Intestine | 7.23 ± 0.86 |
| Eye | 5.40 ± 0.29 |
| Large Intestine | 4.37 ± 0.93 |
| Brain | 3.73 ± 0.59 |
Data sourced from a study using LC-MS/MS on male C57BL/6J mice.[4][8]
In humans, EGT is known to accumulate to high concentrations in erythrocytes (red blood cells), bone marrow, liver, kidneys, seminal fluid, and the lens and cornea of the eye.[3][9][10] The concentration in the bovine lens, for instance, can be significantly higher than that of glutathione, a major endogenous antioxidant.[3]
This compound Uptake and Retention
The uptake of this compound from the diet is mediated by the OCTN1 transporter located on the apical membrane of the small intestine.[11] Following absorption, OCTN1 is also responsible for its transport into various tissues and its subsequent renal reabsorption, leading to avid retention within the body.[11] Cells expressing OCTN1 accumulate EGT to high levels and retain it for extended periods, with a half-life that can span several weeks.[1][12]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in complex biological matrices is critical for understanding its distribution and function. Several analytical methods have been developed, with mass spectrometry-based techniques being the most sensitive and specific.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for EGT quantification due to its high sensitivity and specificity.[4][13]
a) Sample Preparation:
-
Homogenization: Solid tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. Blood samples are collected with an anticoagulant (e.g., EDTA).
-
Protein Precipitation/Extraction: An organic solvent, typically methanol or acetonitrile, is added to the homogenate or plasma/blood sample to precipitate proteins and extract small molecules like EGT. Samples are vortexed and incubated at low temperatures (-20°C or 4°C).
-
Centrifugation: Samples are centrifuged at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: The supernatant containing EGT is carefully collected for analysis. An internal standard (e.g., a stable isotope-labeled EGT) is often added at the beginning of the process to correct for extraction efficiency and matrix effects.
b) Chromatographic Separation:
-
Technique: Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used.[14][15] HILIC is often preferred for retaining the highly polar EGT molecule effectively.[16]
-
Column: A C18 column for RP-HPLC or a silica/amide column for HILIC.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used to separate EGT from other matrix components.[17]
c) Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of EGT, m/z 230.1) and monitoring for a specific, high-abundance product ion generated after collision-induced dissociation (e.g., m/z 127.1). This specific transition provides high selectivity and minimizes interference.
Other Methodologies
-
HPLC with UV Detection: A less sensitive but more accessible method. It often requires a pre-column or post-column derivatization step to enhance detection.[15] Detection is typically performed at a wavelength around 254 nm.[15]
-
HPLC-ICP-MS: This technique uses an inductively coupled plasma mass spectrometer to detect the sulfur atom in this compound, providing high elemental selectivity.[18]
-
Surface-Enhanced Raman Scattering (SERS): An emerging technique that offers rapid and cost-effective quantification in biofluids like serum.[14]
Signaling Pathways and Cellular Functions
This compound's primary role is considered to be that of a cytoprotectant and antioxidant.[11][19] It exerts its effects not only by directly scavenging reactive oxygen species (ROS) but also by modulating key cellular signaling pathways involved in stress response and inflammation.
The Keap1-Nrf2 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound can modulate this pathway, leading to the upregulation of downstream antioxidant and cytoprotective genes.[1][5]
-
Mechanism: In the presence of oxidative stress, or potentially through direct interaction, EGT promotes the dissociation of Nrf2 from Keap1.[5]
-
Action: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Outcome: This leads to increased transcription of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[1][5]
Other Relevant Signaling Pathways
This compound has been implicated in the modulation of several other critical signaling cascades:
-
Anti-inflammatory Signaling: EGT can inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and interleukins.[1][20]
-
Sirtuin (SIRT) Pathway: Studies have shown that EGT can upregulate SIRT1 and SIRT6, which are involved in anti-aging and cellular protection, particularly in endothelial cells under high-glucose conditions.[5]
-
TGF-β/Smads Pathway: In the context of liver fibrosis, EGT has been shown to inhibit the TGF-β/Smads signaling pathway, a central mediator of fibrogenesis.[21]
-
Neurotrophic Signaling: In neural stem cells, EGT promotes neuronal differentiation by activating mTOR/S6K1 signaling and subsequently the neurotrophin 4/5 (NT-4/5)-TrkB pathway.[22]
Conclusion
This compound is a unique, diet-derived micronutrient that is avidly absorbed and retained in mammalian tissues, particularly those vulnerable to oxidative damage. Its highly specific transporter, OCTN1, ensures targeted accumulation. The quantification of EGT relies on robust analytical techniques, with LC-MS/MS being the preferred method for its sensitivity and specificity. Functionally, EGT acts as a potent cytoprotectant, not only through direct antioxidant action but also by modulating key cellular signaling pathways like Nrf2, NF-κB, and sirtuin pathways. For researchers and drug development professionals, understanding the distribution and mechanisms of this compound provides a foundation for exploring its therapeutic potential in a range of oxidative stress-related and inflammatory diseases.
References
- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unusual amino acid l-ergothioneine is a physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and accumulation of dietary this compound and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]
- 7. This compound: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound distribution in bovine and porcine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Biosynthesis: Explained -ETprotein [etprotein.com]
- 13. Distribution and accumulation of dietary this compound and its metabolites in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and quantification of this compound in human serum using surface enhanced Raman scattering (SERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. On the Identification and Quantification of this compound and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
- 19. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound as an Anti-Oxidative/Anti-Inflammatory Component in Several Edible Mushrooms [jstage.jst.go.jp]
- 21. This compound Ameliorates Liver Fibrosis by Inhibiting Glycerophospholipids Metabolism and TGF-β/Smads Signaling Pathway: Based on Metabonomics and Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound-induced neuronal differentiation is mediated through activation of S6K1 and neurotrophin 4/5-TrkB signaling in murine neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ergothioneine in Microbial Physiology and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative of histidine, first isolated in 1909 from the ergot fungus Claviceps purpurea.[1] It is synthesized by a range of microorganisms, including actinomycetes, cyanobacteria, methylobacteria, and various fungi.[1][2][3] Unlike other low-molecular-weight redox buffers such as glutathione and mycothiol, ergothioneine exists predominantly in its stable thione tautomer form at physiological pH, which makes it highly resistant to autoxidation.[1][2][4][5] This unique chemical stability underpins its significant role in microbial physiology, particularly in enabling survival under stressful conditions.[1][2] In pathogenic microbes like Mycobacterium tuberculosis (Mtb), this compound is crucial for withstanding the hostile environment within a host, thereby contributing to virulence and pathogenesis.[1][2][6][7] This guide provides an in-depth examination of the biosynthesis, physiological functions, and pathogenic roles of this compound in the microbial world, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Biosynthesis of this compound in Microorganisms
The biosynthesis of this compound proceeds from the amino acid L-histidine.[1] Microbes have evolved two primary enzymatic pathways for its synthesis, a five-step pathway found in bacteria like mycobacteria and a more streamlined two-enzyme system in fungi.
Bacterial Biosynthesis Pathway (e.g., Mycobacterium tuberculosis)
In mycobacteria, the this compound biosynthetic operon (egtA-E) encodes five key enzymes.[1] The process begins with the methylation of L-histidine and involves the transfer of a sulfur atom from γ-glutamylcysteine.[1][3]
The five enzymatic steps are:[1][6]
-
EgtD (Methyltransferase): Catalyzes the Nα-trimethylation of L-histidine to create hercynine.
-
EgtA (γ-glutamyl cysteine synthetase): Synthesizes γ-glutamylcysteine, the sulfur donor.
-
EgtB (Formylglycine-generating enzyme-like protein): Adds γ-glutamylcysteine to hercynine, forming a hercynyl γ-glutamylcysteine sulfoxide intermediate.
-
EgtC (Glutamine amidotransferase): Removes glutamate from the intermediate to yield hercynylcysteine sulfoxide.
-
EgtE (Pyridoxal 5-phosphate-dependent β-lyase): Cleaves the C-S bond to release this compound.
Fungal Biosynthesis Pathway (e.g., Neurospora crassa)
Fungi employ a more efficient, two-enzyme pathway for this compound synthesis.[3][8] This system is characterized by a multi-domain enzyme that performs several steps of the bacterial pathway.
The fungal pathway consists of:[1][3]
-
Egt-1: A bifunctional enzyme that first methylates L-histidine to hercynine and then catalyzes the C-S bond formation with cysteine to produce hercynylcysteine sulfoxide.
-
Egt-2: A C-S lyase that cleaves hercynylcysteine sulfoxide to form the final this compound product.
Role in Microbial Physiology
This compound is a multifunctional molecule that plays a critical role in protecting microbial cells from a wide array of environmental and host-generated stresses.
Antioxidant Defense and Redox Homeostasis
The primary physiological role of this compound is as a potent antioxidant.[4] It protects microbes against oxidative damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are frequently encountered in the environment and during host-pathogen interactions.[2][6]
-
Mycobacterium tuberculosis : this compound is essential for maintaining bioenergetic and redox homeostasis in Mtb.[1][2][6] It protects the bacterium from various oxidative stressors, including hydrogen peroxide, cumene hydroperoxide, paraquat, and menadione.[1][9] Deletion mutants lacking this compound biosynthesis genes (egtA or egtD) are significantly more sensitive to these agents.[1][9]
-
Aspergillus fumigatus : In this opportunistic fungal pathogen, this compound is important for conidial health, germination, and resistance against redox stresses.[1][2][6]
-
Streptomyces coelicolor : Mutants with reduced this compound levels show delayed growth, potentially due to the toxic accumulation of the precursor L-cysteine.[1]
-
Methylobacterium aquaticum : this compound protects against heat shock and UV irradiation.[6]
Role in Microbial Pathogenesis
In pathogenic microorganisms, the protective functions of this compound are co-opted to enhance virulence and promote infection.
Virulence Factor
-
Mycobacterium tuberculosis : this compound is a key virulence factor for Mtb. It enables the pathogen to survive within the hostile environment of host macrophages, which deploy oxidative bursts to kill invading microbes.[1][6] Studies using mouse models of tuberculosis have shown that Mtb strains deficient in this compound production are attenuated, exhibiting a reduced bacterial burden and less severe lung pathology compared to wild-type strains.[1]
-
Burkholderia pseudomallei : This proteobacterial pathogen also produces this compound, which enhances its virulence in mammalian infection.[10] The absence of this compound leads to reduced fitness, delayed organ colonization, and a longer time-to-death in infected mice, highlighting its importance in pathogenesis despite not showing a significant antioxidant role in vitro.[10]
Antibiotic Resistance
This compound contributes to the intrinsic resistance of Mtb to several frontline anti-tuberculosis drugs.[1][2][6] Mtb mutants unable to synthesize this compound (egtA and egtD mutants) show increased susceptibility to drugs like rifampicin, isoniazid, clofazimine, and bedaquiline.[1] This suggests that this compound helps the bacterium withstand the drug-induced stress, which often involves the generation of ROS.[1]
This compound Transport in Microbes
While many microbes synthesize this compound, others have evolved specific transport systems to acquire it from their environment. This is particularly important for host-associated microbes that can scavenge this compound from the diet-rich host milieu.[11]
-
Helicobacter pylori : This gastric pathogen lacks the genes for this compound biosynthesis but can import it from the host using a highly selective ATP-binding cassette (ABC) transporter, designated EgtUV.[11][12]
-
Streptococcus pneumoniae : This respiratory pathogen also utilizes an ABC transporter, EgtU, for the high-affinity uptake of this compound.[13]
-
Other Pathogens : The EgtU transporter is widely distributed among Firmicutes, including pathogens like Listeria monocytogenes and Staphylococcus aureus, suggesting that this compound scavenging is a common strategy for antioxidant defense in bacteria that cannot produce it.[13]
-
Mycobacterium smegmatis : This non-pathogenic mycobacterium has a well-studied transporter, EgtT, essential for this compound uptake.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound in various microorganisms.
Table 1: this compound Production in Various Microorganisms
| Microorganism | Production Level | Unit | Reference |
| Mycobacterium spp. | 0 - 116 | mg / 100g dry weight | [1] |
| M. tuberculosis H37Rv | ~50 | mg / 100g dry weight | [1] |
| M. tuberculosis H37Rv | 40 - 300 | ng / 10⁸ cells | [1] |
| M. smegmatis | 17 | pg / 10⁵ cells | [1] |
| Methylobacterium spp. | 0 - 100 | µg / g cells | [1] |
| M. aquaticum 22A | ~183 (estimated) | mM (intracellular) | [1] |
| Engineered M. neoaurum | 1.56 | g / L (fed-batch) | [15] |
| Engineered B. licheniformis | 643.8 ± 135 | mg / L | [16] |
Table 2: Effect of this compound Deficiency on Oxidative Stress Susceptibility in M. tuberculosis
| Oxidative Agent | Mutant Strain | Survival Reduction vs. Wild Type | Reference |
| Hydrogen Peroxide (H₂O₂) | egtA:Tn, egtD:Tn | Significant | [1][9] |
| Cumene Hydroperoxide | egtA:Tn, egtD:Tn | Significant (most pronounced) | [1][9] |
| Paraquat | egtA:Tn, egtD:Tn | Significant | [1][9] |
| Menadione | egtA:Tn, egtD:Tn | Significant (most pronounced) | [1][9] |
Table 3: Effect of this compound Deficiency on Antibiotic Susceptibility in M. tuberculosis
| Antibiotic | Mutant Strain | % Survival Reduction vs. Wild Type | Reference |
| Rifampicin | egtA | 40% | [1] |
| Rifampicin | egtD | 25% | [1] |
| Isoniazid | egtA / egtD | Significant | [1] |
| Clofazimine | egtA | < 30% | [1] |
| Clofazimine | egtD | < 50% | [1] |
| Bedaquiline | egtA | < 30% | [1] |
| Bedaquiline | egtD | < 50% | [1] |
Experimental Protocols
This section outlines common methodologies used to investigate the role of this compound in microbes.
Quantification of this compound in Microbial Cultures
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol Outline:
-
Sample Preparation:
-
Harvest microbial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Lyse the cells to release intracellular contents. Common methods include sonication or bead beating in a solvent like 70-85% methanol or boiling water extraction.[17][18]
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer to an HPLC vial.[18]
-
-
Chromatographic Separation (HPLC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Venusil HILIC, 250 x 4.6 mm, 5 µm) is often effective for separating the polar this compound molecule.[19] Reversed-phase C18 columns can also be used, sometimes connected in tandem for better resolution.[19][20]
-
Mobile Phase (HILIC example): Isocratic elution with a mixture of acetonitrile and an aqueous buffer, such as 20 mM ammonium acetate (e.g., 85:15 v/v), adjusted to a specific pH (e.g., pH 6.0).[19]
-
-
Detection:
-
UV Detection: this compound has a characteristic UV absorbance maximum at ~254 nm.[20][21]
-
Mass Spectrometry (MS): For higher specificity and sensitivity, LC is coupled to a mass spectrometer. This compound is identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern, which circumvents interference from co-eluting compounds.[22]
-
-
Quantification:
-
A standard curve is generated using known concentrations of a pure this compound standard.
-
The peak area of this compound in the sample is compared to the standard curve to determine its concentration.[19]
-
Generation and Analysis of this compound-Deficient Mutants
Method: Gene knockout or transposon mutagenesis followed by phenotypic assays.
Protocol Outline:
-
Mutant Generation:
-
Gene Deletion: Use homologous recombination techniques (e.g., specialized transduction, allelic exchange) to replace a target this compound biosynthesis gene (e.g., egtA, egtD in mycobacteria; egt1 in fungi) with an antibiotic resistance cassette.
-
Transposon Mutagenesis: Create a library of random mutants using a transposon carrying a selectable marker. Screen the library (e.g., by HPLC) for clones that no longer produce this compound and identify the disrupted gene.[1]
-
-
Verification:
-
Confirm the gene deletion or insertion by PCR and/or Southern blotting.
-
Verify the loss of this compound production using HPLC or LC-MS analysis of cell extracts.
-
Create a complemented strain by reintroducing the wild-type gene on a plasmid to ensure the observed phenotype is due to the specific gene knockout.[1]
-
-
Phenotypic Analysis:
-
Oxidative Stress Susceptibility Assay:
-
Grow wild-type, mutant, and complemented strains to mid-log phase.
-
Expose cultures to a specific concentration of an oxidative agent (e.g., H₂O₂, paraquat, menadione) for a defined period.[9]
-
Determine cell viability by plating serial dilutions and counting colony-forming units (CFUs). Compare the survival percentage of the mutant to the wild-type.[9]
-
-
Drug Susceptibility Assay (e.g., for Mtb):
-
Expose mid-log phase cultures to a specific concentration of an antibiotic (e.g., rifampicin, isoniazid).[1]
-
After a set incubation time, determine the percentage of surviving bacteria by CFU counting.
-
-
Conclusion and Future Directions
This compound is a vital molecule in the microbial world, acting as a key defense against oxidative stress and a critical factor in the pathogenesis of several major human pathogens. Its unique stability and potent antioxidant properties allow microbes to maintain redox homeostasis and survive in hostile environments, including within a host organism.[1][2]
Despite significant advances, critical gaps in our understanding remain. The precise molecular mechanisms by which this compound exerts its protective effects are not fully understood, and it is unclear if it participates directly in specific enzymatic detoxification pathways.[1][2]
Future research should focus on:
-
Elucidating Molecular Mechanisms: Uncovering the specific molecular targets and enzymatic pathways that interact with this compound.
-
Host-Pathogen Interactions: Investigating the interplay between microbial this compound production/scavenging and the host immune response.
-
Therapeutic Targeting: The enzymes of the this compound biosynthesis pathway, particularly in pathogens like M. tuberculosis that rely on it for virulence, represent attractive targets for the development of novel antimicrobial drugs.[1] Inhibiting this compound synthesis could render these pathogens more susceptible to both host defenses and existing antibiotics.
A deeper understanding of the role of this compound will not only advance our knowledge of microbial physiology but also open new avenues for combating infectious diseases.
References
- 1. Role of this compound in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in Microbial Physiology and Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Role of this compound in Microbial Physiology and Pathogenesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound maintains redox and bioenergetic homeostasis essential for drug susceptibility and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The proteobacterial species Burkholderia pseudomallei produces this compound, which enhances virulence in mammalian infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Microbial Transporter of the Dietary Antioxidant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Related Videos - A microbial transporter of the dietary antioxidant this compound [visualize.jove.com]
- 13. Discovery and structure of a widespread bacterial ABC transporter specific for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial Transporter of this compound: Insights -ETprotein [etprotein.com]
- 15. researchgate.net [researchgate.net]
- 16. Heterologous and High Production of this compound in Bacillus licheniformis by Using Genes from Anaerobic Bacteria [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Toward more efficient this compound production using the fungal this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Production of this compound by Methylobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Detecting and Quantifying Ergothioneine: A Guide to HPLC-Based Methodologies
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant found in various food sources, most notably mushrooms. Its unique properties and potential health benefits have led to a surge in research interest, necessitating robust and reliable analytical methods for its detection and quantification in diverse matrices, including raw materials, finished products, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), catering to researchers, scientists, and professionals in the field of drug development. The methodologies outlined here encompass a range of chromatographic techniques, each with its specific advantages for different sample types and analytical objectives.
Comparative Overview of HPLC Methods for this compound Analysis
The selection of an appropriate HPLC method is contingent on the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key quantitative parameters of several validated HPLC methods for this compound analysis, providing a clear comparison to aid in method selection.
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
| HILIC | Venusil HILIC (250 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile/20 mmol/L Ammonium Acetate (85:15, v/v), pH 6.0 | UV (254 nm) | 5 - 400 mg/L | 21 µg/L | 63 µg/L | [1][2] |
| Aqueous Normal Phase (ANP) | Cogent Diamond Hydride (100 x 4.6 mm) | Gradient: DI water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid | UV (254 nm) | 0.01 - 0.1 mg/mL | Not Reported | Not Reported | [3] |
| Reversed-Phase (RP) with Tandem Columns | Two C18 columns (250 x 4.6 mm, 5 µm) in tandem | Isocratic: 1% Methanol in Boric Acid, pH 5.0 | UV (257 nm) | Not Reported | Not Reported | Not Reported | [4][5] |
| HPLC-Fluorescence (with Derivatization) | ODS-2 C-18 Spherisorb column | Gradient Elution | Fluorescence (Ex: 494 nm, Em: 518 nm) | 0.3 - 10 µmol/L | Not Reported | 0.15 µmol/L | [6][7] |
| HPLC-ICP-MS | Gemini C6-Phenyl (150 x 4.6 mm) | 20 mM Ammonium Formate, pH 9.0 | ICP-MS (m/z 32 → 48) | Not Reported | 0.6 µg S/L (in matrix) | 2.3 µg S/L (in matrix) | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key HPLC experiments cited in the comparative table.
Protocol 1: HILIC Method for this compound in Fermentation Broth[1][2]
This method is particularly suitable for the analysis of polar compounds like this compound in complex aqueous samples such as fermentation broths.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Venusil HILIC column (250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
This compound standard
-
Ultrapure water
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/20 mmol/L Ammonium Acetate solution (85:15, v/v), adjusted to pH 6.0 with acetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Centrifuge the fermentation broth to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase if the this compound concentration is expected to be high.
5. Standard Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 5, 10, 25, 50, 100, 200, and 400 mg/L).[10]
Protocol 2: Aqueous Normal Phase (ANP) Method for this compound in Mushrooms[3]
This method utilizes a silica hydride-based column for the analysis of this compound in mushroom extracts.
1. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Cogent Diamond Hydride column (100 x 4.6 mm)
-
Data acquisition and processing software
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid
-
This compound standard
-
Deionized water
3. Chromatographic Conditions:
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: An ANP gradient is used (specific gradient profile should be optimized based on the system).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-35°C (optimization may be required)
-
Detection Wavelength: 254 nm
-
Injection Volume: Not specified, typically 10-20 µL.
4. Sample Preparation:
-
Homogenize fresh or dried mushroom samples.
-
Extract the homogenized sample with a suitable solvent (e.g., ethanol or water).
-
Filter the extract through a 0.45 µm syringe filter.
5. Standard Preparation:
-
Prepare a stock solution of this compound in the extraction solvent.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.01 - 0.1 mg/mL).[3]
Protocol 3: HPLC-Fluorescence Method for this compound in Plasma[6][7]
This highly sensitive method involves pre-column derivatization of this compound to enhance its detection by fluorescence.
1. Instrumentation:
-
HPLC system with a fluorescence detector
-
ODS-2 C-18 Spherisorb column
-
Data acquisition and processing software
2. Reagents:
-
Acetonitrile (HPLC grade)
-
5-iodoacetamidofluorescein (5-IAF)
-
This compound standard
-
Reagents for buffer preparation
3. Derivatization and Sample Preparation:
-
To 100 µL of plasma, add 100 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
To 150 µL of the supernatant, add 50 µL of 5-IAF working solution.
-
Vortex and let the reaction proceed for 30 minutes at room temperature in the dark.[7]
-
Dilute the derivatized sample with water before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is employed. The specific composition of the mobile phase components (Eluent A and Eluent B) needs to be defined based on the original method's details.[7]
-
Flow Rate: 1.2 mL/min
-
Column Temperature: Ambient (approximately 25°C)
-
Detection: Fluorescence detector set to an excitation wavelength of 494 nm and an emission wavelength of 518 nm.[7]
-
Injection Volume: 2 µL
5. Standard Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare working standards and derivatize them in the same manner as the samples to create a calibration curve (e.g., 0.3 to 10 µmol/L).[6][7]
Visualizing the Workflow and a Key Biological Pathway
To further aid in the understanding of the analytical process and the biological relevance of this compound, the following diagrams have been generated.
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: this compound's role in mitigating oxidative stress.
References
- 1. Validation of a HILIC Method for the Analysis of this compound in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma L-ergothioneine measurement by high-performance liquid chromatography and capillary electrophoresis after a pre-column derivatization with 5-iodoacetamidofluorescein (5-IAF) and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
- 9. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of Ergothioneine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid antioxidant and cytoprotectant acquired through diet.[1] Its accumulation in tissues prone to oxidative stress and inflammation suggests a significant role in human health and disease prevention.[1][2] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, biomarker discovery, and clinical research.[3][4][5][6] This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise determination of this compound in human plasma.
Principle
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using UPLC.[3][4][6] Quantification is achieved via a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][3] An isotope-labeled internal standard (L-ergothioneine-d9) is utilized to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and injection.[3][4][6]
Experimental Protocols
Materials and Reagents
-
Analytes: L-ergothioneine and L-ergothioneine-d9 (Internal Standard, IS).[3][7]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic Acid (LC-MS grade).
-
Biological Matrix: Human plasma (collected in EDTA vacutainers).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of L-ergothioneine and L-ergothioneine-d9 in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Create a series of working standard solutions by serially diluting the L-ergothioneine stock solution. Prepare a separate working solution for the internal standard.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create an 8-point calibration curve.
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) to assess method accuracy and precision.
Plasma Sample Preparation
The sample preparation workflow involves a straightforward protein precipitation.[3][4][6]
Caption: Plasma sample preparation workflow.
UPLC-MS/MS Analytical Workflow
The prepared sample is injected into the UPLC-MS/MS system for separation and detection.
Caption: UPLC-MS/MS analytical workflow.
Data and Results
UPLC-MS/MS Method Parameters
The following table summarizes typical instrument parameters. Both reversed-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) columns have been successfully used for separation.[3][8]
| Parameter | Setting 1: Reversed-Phase (C18) | Setting 2: HILIC |
| UPLC System | Waters ACQUITY UPLC or equivalent | Waters ACQUITY UPLC or equivalent |
| Column | Alltime C18 (150 mm × 2.1 mm, 5 µm)[3][4] | Waters CORTECS UPLC HILIC (100 mm x 2.1 mm, 1.6 µm)[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water:Acetonitrile (85:15) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient[3] | Isocratic (e.g., 15% A, 85% B)[8][9] |
| Flow Rate | 0.45 mL/min[3][4] | 0.40 mL/min[8][9] |
| Column Temp. | 40 °C[9] | 40 °C[9] |
| Injection Vol. | 2-10 µL | 2 µL[8][9] |
| Run Time | ~6 min[3][4] | ~10 min[8][9] |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive[3][8] | Electrospray Ionization (ESI), Positive[8][9] |
| Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (EGT) | m/z 230 → 127[3][4][6] | m/z 230 → 127 |
| MRM Transition (IS) | m/z 239 → 127[3][4][6] | m/z 239 → 127 |
Method Performance
The described methodology demonstrates excellent performance characteristics suitable for regulated bioanalysis.
| Performance Metric | Typical Result |
| Linearity Range | 10 - 10,000 ng/mL[3][4][6] |
| Correlation Coeff. (r²) | ≥ 0.999[3][8] |
| Intra-day Precision (%CV) | 0.9 - 3.9%[3][4] |
| Inter-day Precision (%CV) | 1.3 - 5.7%[3][4] |
| Accuracy | 94.5 - 101.0%[3][4][6] |
| Limit of Quantitation (LOQ) | 10 ng/mL[3] |
This compound Levels in Human Plasma
This method is well-suited for determining endogenous levels of this compound in human plasma.
| Population | Mean Plasma Concentration (ng/mL) | Range Observed (ng/mL) |
| Healthy Subjects | 107.4 ± 20.5[3][4][6] | ~140 to 998[10] |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and highly specific protocol for the quantification of L-ergothioneine in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis. The method's demonstrated accuracy, precision, and linearity make it an ideal tool for clinical and pharmaceutical research, enabling reliable data for pharmacokinetic assessments and investigations into the role of this compound as a biomarker.
References
- 1. Simultaneous determination of this compound, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Validation of the Metabolite this compound as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Relationship between the concentration of this compound in plasma and the likelihood of developing pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Ergothioneine Extraction from Mushroom Fruiting Bodies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant found in high concentrations in various mushroom species.[1][2] Its unique chemical structure, a thiol-containing derivative of histidine, contributes to its exceptional stability and antioxidant capacity, protecting cells from oxidative damage.[1][2] Unlike many other antioxidants, this compound is not readily degraded by high temperatures or changes in pH.[1] As humans cannot synthesize this compound, it must be obtained from dietary sources, with mushrooms being a primary contributor.[1][3] This has led to increasing interest in developing efficient methods for its extraction from mushroom fruiting bodies for applications in pharmaceuticals, nutraceuticals, and cosmetics.
This document provides detailed protocols for the extraction of this compound from mushroom fruiting bodies using various methods, including hot water extraction, solvent extraction, and advanced techniques such as microwave-assisted and ultrasound-assisted extraction. The protocols are designed to be clear and reproducible for research and development purposes.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on this compound extraction, providing a comparative overview of different methods and their efficiencies.
| Mushroom Species | Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g dry weight) | Reference |
| Pleurotus eryngii | Hot Water Extraction | Water | 75 | 5 min | 0.86 | [4][5][6] |
| Pleurotus citrinopileatus | Hot Water Extraction | Water | 75 | 5 min | 3.73 | [4][5][6] |
| Pleurotus eryngii | 70% Ethanol Extraction | 70% Ethanol | Not Specified | Not Specified | Higher than advanced methods | [4] |
| Pleurotus citrinopileatus | 70% Ethanol Extraction | 70% Ethanol | Not Specified | Not Specified | Higher than advanced methods | [4] |
| Agaricus bisporus (White) | Not Specified | Not Specified | Not Specified | Not Specified | 0.4 | [3] |
| Agaricus bisporus (Portabella) | Not Specified | Not Specified | Not Specified | Not Specified | ~2.0 (highest within A. bisporus) | [3] |
| Various Specialty Mushrooms | Not Specified | Not Specified | Not Specified | Not Specified | > A. bisporus | [3] |
| Flammulina velutipes | 70% Ethanol Extraction | 70% Ethanol | Not Specified | Not Specified | Higher than 50% or 100% ethanol | [7] |
| Pleurotus ostreatus Mycelia | Hot Water Extraction | Water | Not Specified | Not Specified | 98.6% of total EGT in first extraction | [8] |
| Pleurotus citrinopileatus | High-Hydrostatic-Pressure | Distilled Water | Not Specified | 52 min | 4.03 | [9] |
Experimental Protocols
Sample Preparation (Common to all methods)
-
Harvesting and Cleaning: Harvest fresh mushroom fruiting bodies. Clean them thoroughly to remove any substrate or debris.
-
Drying: To ensure accurate quantification and prevent degradation, the mushroom samples should be dried. Freeze-drying is the preferred method to preserve a higher content of this compound.[3] Alternatively, oven drying at a low temperature (e.g., 40-50°C) can be used until a constant weight is achieved.
-
Grinding: Grind the dried mushroom fruiting bodies into a fine powder using a blender or a mill. A smaller particle size increases the surface area for extraction, leading to higher efficiency.
-
Storage: Store the mushroom powder in an airtight container in a cool, dark, and dry place to prevent degradation before extraction. For long-term storage, -20°C or -80°C is recommended.[1][10]
Hot Water Extraction Protocol
This method is simple, cost-effective, and uses a non-toxic solvent.
Materials:
-
Dried mushroom powder
-
Distilled or deionized water
-
Conical flasks or beakers
-
Heating magnetic stirrer or water bath
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1) or filtration system
Procedure:
-
Mixing: Weigh a known amount of dried mushroom powder (e.g., 1 gram) and place it in a conical flask. Add a specific volume of distilled water to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).
-
Extraction: Heat the mixture to a specified temperature (e.g., 75-100°C) for a defined period (e.g., 5 minutes to 1 hour) with continuous stirring.[1][4][5][6] Optimal conditions can vary depending on the mushroom species.[4][5][6]
-
Separation: After extraction, cool the mixture to room temperature. Centrifuge the mixture at a sufficient speed (e.g., 4000 rpm for 15 minutes) to pellet the solid mushroom debris.[11]
-
Filtration: Carefully decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
Repeated Extraction (Optional but Recommended): To maximize the yield, the remaining mushroom pellet can be re-extracted with fresh solvent one or two more times.[1] The supernatants from all extractions are then pooled.
-
Analysis: The resulting aqueous extract contains this compound and can be analyzed using methods like High-Performance Liquid Chromatography (HPLC).[12][13]
Solvent Extraction Protocol (Ethanol)
Ethanol is a commonly used solvent for extracting a broad range of bioactive compounds, including this compound. A 70% ethanol solution is often found to be effective.[4][7]
Materials:
-
Dried mushroom powder
-
Ethanol (70% aqueous solution)
-
Shaking incubator or orbital shaker
-
Centrifuge and centrifuge tubes
-
Filter paper or filtration system
-
Rotary evaporator (for solvent removal)
Procedure:
-
Mixing: Place a known amount of dried mushroom powder into a flask. Add 70% ethanol at a specified solid-to-solvent ratio (e.g., 1:20 w/v).[10]
-
Extraction: Agitate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a set duration (e.g., 1-24 hours). The use of a shaking incubator ensures constant mixing.
-
Separation: Centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filtration: Filter the supernatant to obtain a clear extract.
-
Solvent Evaporation: If a concentrated extract is required, the ethanol can be removed from the filtrate using a rotary evaporator under reduced pressure. The remaining aqueous solution can then be freeze-dried to obtain a solid extract.
-
Analysis: The extract is ready for quantification of this compound content by HPLC.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process.
Materials:
-
Dried mushroom powder
-
Extraction solvent (e.g., water or ethanol)
-
Microwave extraction system
-
Centrifuge and centrifuge tubes
-
Filter paper or filtration system
Procedure:
-
Mixing: Combine the mushroom powder and solvent in a microwave-safe extraction vessel.
-
Extraction: Place the vessel in the microwave extractor. Set the desired parameters, such as microwave power, temperature, and extraction time. These parameters need to be optimized for the specific mushroom species and equipment.
-
Separation and Filtration: After extraction and cooling, separate the solid and liquid phases by centrifugation and filtration as described in the previous protocols.
-
Analysis: The resulting extract is analyzed for this compound content.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the cell walls of the mushroom and enhancing the release of intracellular components.[14] This method is often faster and can be performed at lower temperatures, reducing the risk of thermal degradation of heat-sensitive compounds.[14][15]
Materials:
-
Dried mushroom powder
-
Extraction solvent (e.g., water or ethanol)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper or filtration system
Procedure:
-
Mixing: Suspend the mushroom powder in the chosen solvent in a suitable vessel.
-
Extraction: Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture. Apply ultrasound at a specific frequency (e.g., >16 kHz) and power for a defined period.[14] The temperature of the extraction can be controlled by a cooling jacket or by placing the vessel in an ice bath.
-
Separation and Filtration: Following sonication, separate the extract from the solid residue by centrifugation and filtration.
-
Analysis: The extract is then ready for this compound quantification.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Hot Water Extraction of this compound.
Caption: Workflow for Solvent (Ethanol) Extraction of this compound.
Caption: General Workflow for Advanced Extraction Methods (MAE & UAE).
References
- 1. mdpi.com [mdpi.com]
- 2. A Study on the Antioxidant Properties and Stability of this compound from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of this compound from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of this compound from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. mdpi.com [mdpi.com]
- 10. Mushroom Biomass Waste Is a Source of the Antioxidants this compound and... [wisdomlib.org]
- 11. This compound Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid HPLC post-column reaction analysis for the quantification of this compound in edible mushrooms and in animals fed a diet supplemented with extracts from the processing waste of cultivated mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glsciences.com [glsciences.com]
- 14. Ultrasonic-assisted extraction offers groundbreaking benefits for the medicinal mushroom industry [nutraceuticalbusinessreview.com]
- 15. hielscher.com [hielscher.com]
Application Notes and Protocols for Ergothioneine Production via Submerged Fermentation of Mycelia
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the production of ergothioneine (EGT), a potent antioxidant with significant therapeutic potential, through submerged fermentation of fungal mycelia. The information compiled herein is based on scientific literature and is intended to guide researchers in developing efficient and scalable EGT production strategies.
Introduction
This compound is a naturally occurring amino acid derivative with exceptional antioxidant and cytoprotective properties, making it a compound of high interest for the pharmaceutical, cosmetic, and functional food industries.[1][2] While EGT can be found in various organisms, mushrooms and other fungi are its primary producers.[1][2] Submerged fermentation of fungal mycelia offers a promising alternative to solid-state cultivation for EGT production, providing advantages such as higher yields, shorter production times, and better process control.[3][4] This document outlines the key parameters, protocols, and biosynthetic pathways relevant to submerged fermentation for EGT production.
Data Presentation: Optimizing Fermentation Parameters
The production of this compound is influenced by a multitude of factors, including the fungal species, culture medium composition, and physical fermentation parameters. The following tables summarize quantitative data from various studies to facilitate comparison and aid in the design of new experiments.
Table 1: Optimal Culture Conditions for this compound Production in Pleurotus Species
| Fungal Strain | Temperature (°C) | Initial pH | Agitation (rpm) | Inoculation Rate (%) | Fermentation Time (days) | This compound Yield (mg/L) | Biomass (g/L) | Reference |
| Pleurotus eryngii 528 | 26 | 5.5 | 180 | 10 | 7 | 39.42 | 38.97 | [3][5] |
| Pleurotus eryngii | 25 | Not Specified | Not Specified | 10 | 14-20 | Not Specified (5.84-5.76 mg/g) | Not Specified | [6] |
| Pleurotus ostreatus | 25 | Not Specified | 150 | Not Specified | 12 | 127.3 | Not Specified | [7] |
| Pleurotus citrinopileatus | 25 | 10 | Not Specified | 5 | 22 | Not Specified (10.65 mg/g) | 8.28 | [8] |
Table 2: Influence of Media Composition on this compound Production
| Fungal Strain | Carbon Source | Nitrogen Source | Key Additives/Precursors | This compound Yield | Reference |
| Pleurotus eryngii 528 | Corn grits (2.0%) | Peptone (1.5%) | Histidine (0.15%), Wheat bran (1.0%), KH2PO4 (0.1%), MgSO4 (0.1%), Glutamic acid (0.1%), Vitamin B6 (0.1%) | 20.50 mg/L | [9] |
| Panus conchatus | Molasses (50 g/L) | Soy peptone (30 g/L) | Cysteine (0.4 g/L) | 148.79 mg/L | [10][11][12][13] |
| Pleurotus citrinopileatus | Glucose (2%) | Yeast extract (0.5%) | Cysteine (8 mmol/L), Histidine (4 mmol/L), Methionine (0.5 mmol/L) | 14.57 mg/g (dry weight) | [8][14][15] |
| Ganoderma neo-japonicum | Not Specified | Not Specified | Methionine (2 mmol) | Enhanced accumulation | [16] |
Experimental Protocols
The following section provides detailed methodologies for key experiments in this compound production through submerged fermentation.
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain the selected fungal strain (e.g., Pleurotus eryngii, Panus conchatus) on Potato Dextrose Agar (PDA) slants, subculturing every 2 months and storing at 4°C.[17]
-
Mycelial Activation: Aseptically transfer a small piece (approx. 1 cm²) of mycelia from the PDA slant to a 250 mL flask containing 50 mL of seed culture medium.
-
Seed Culture Medium: A typical seed medium consists of:
-
Potato Dextrose Broth (PDB) or a custom medium such as corn flour (30 g/L), soybean meal (15 g/L), KH₂PO₄ (3 g/L), and MgSO₄·7H₂O (1.5 g/L).[17]
-
-
Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 4-7 days until sufficient mycelial growth is observed.[10][17]
-
Homogenization (Optional): For a more uniform inoculum, the seed culture can be homogenized at high speed (e.g., 13,000 rpm) for a short duration (e.g., 8 seconds).[16]
Protocol 2: Submerged Fermentation
-
Fermentation Medium Preparation: Prepare the fermentation medium in a suitable fermenter or shake flasks. An example of a production medium is:
-
Sterilization: Autoclave the fermentation medium at 121°C for 20 minutes.[17]
-
Inoculation: Aseptically inoculate the sterilized fermentation medium with the prepared seed culture at a rate of 5-10% (v/v).[3][5][8][17]
-
Incubation and Parameter Control: Incubate the culture under optimized conditions as determined from literature or preliminary experiments (refer to Table 1). Key parameters to control include:
-
Precursor Feeding (Optional): To enhance EGT production, precursor amino acids such as histidine, cysteine, or methionine can be added to the culture medium at the beginning of the fermentation or in a fed-batch manner.[8][9][10][14]
-
Sampling and Monitoring: Periodically take samples to monitor mycelial growth (biomass) and this compound concentration.
-
Harvesting: Harvest the mycelia and fermentation broth at the time corresponding to the peak this compound production, which can range from 7 to 22 days depending on the strain and conditions.[3][5][8]
Protocol 3: this compound Extraction from Mycelia
-
Mycelia Separation: Separate the mycelia from the fermentation broth by filtration or centrifugation (e.g., 4000-6000 rpm for 15 minutes).[16]
-
Washing: Wash the harvested mycelia with distilled water to remove any residual medium components.
-
Drying: Freeze-dry the mycelia to obtain a stable powder for extraction.
-
Extraction:
-
Hot Water Extraction: A simple and effective method involves extracting the mycelial powder with hot water (e.g., 87.5°C) for a short duration (e.g., 10 minutes) with stirring.[7]
-
Ethanolic Extraction: Alternatively, use a 70% ethanol solution, often supplemented with reagents like dithiothreitol (DTT), betaine, and 2-mercapto-1-methyl-imidazole (MMI) to improve extraction efficiency and stability.[16][18]
-
-
Clarification: Centrifuge the extract to remove solid debris.
-
Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (e.g., Sep-Pak cartridges) or chromatography (e.g., ion exchange, gel filtration).[19]
Protocol 4: Quantification of this compound
-
Sample Preparation: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the most common method for EGT quantification.
-
Column: A C18 reverse-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[17][20]
-
Mobile Phase: A typical mobile phase for reverse-phase HPLC is an isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 0.1% triethylamine) and an organic solvent (e.g., acetonitrile or methanol).[19][20] For HILIC, a common mobile phase is acetonitrile and an ammonium acetate solution.[17]
-
Detection: UV detection at 254 nm or 260 nm is standard for this compound.[17][19] Mass spectrometry (LC-MS) can be used for more sensitive and specific detection.[20]
-
-
Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with a certified this compound standard.
Mandatory Visualizations
This compound Biosynthesis Pathway in Fungi
The biosynthesis of this compound in fungi is a multi-step enzymatic process starting from the amino acid L-histidine.
Caption: Fungal this compound biosynthesis pathway.
Experimental Workflow for this compound Production
The following diagram illustrates the general workflow for producing and quantifying this compound from fungal mycelia via submerged fermentation.
Caption: General workflow for this compound production.
References
- 1. Biosynthesis of this compound: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Submerged cultivation of mycelium with high this compound content from the culinary-medicinal king oyster mushroom Pleurotus eryngii (higher Basidiomycetes) and its composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Submerged Cultivation of Mycelium with High this compound Content from the Culinary-Medicinal Golden Oyster Mushroom, Pleurotus citrinopileatus (Higher Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of medium for biosynthesis of this compound by submerged fermentation of <i>Pleurotus eryngii</i> 528 [fjnyxb.cn]
- 10. mdpi.com [mdpi.com]
- 11. This compound Production by Submerged Fermentation of a Medicinal Mushroom Panus conchatus [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Production by Submerged Fermentation of a Medicinal Mushroom Panus conchatus - Nanjing Tech University [pure.njtech.edu.cn]
- 14. [PDF] Submerged Cultivation of Mycelium with High this compound Content from the Culinary-Medicinal Golden Oyster Mushroom, Pleurotus citrinopileatus (Higher Basidiomycetes). | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. JP2009159920A - Method for producing this compound by mycelium culture - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Cellular Uptake of [3H]Ergothioneine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting cellular uptake assays of ergothioneine (EGT) using radiolabeled [3H]EGT. This compound is a naturally occurring amino acid antioxidant that is transported into cells by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), also known as SLC22A4.[1][2] Understanding the kinetics and mechanisms of EGT uptake is crucial for research in areas such as oxidative stress, inflammatory diseases, and neuroprotection, as well as for the development of drugs targeting this transport system.
Introduction
This compound is a potent antioxidant that humans and other vertebrates acquire exclusively from their diet.[1][2] Its transport into cells is primarily mediated by the high-affinity, sodium-dependent transporter OCTN1.[3][4][5] This specific uptake mechanism suggests a significant physiological role for EGT.[1][2] Dysregulation of the EGT transporter has been associated with chronic inflammatory diseases such as Crohn's disease and rheumatoid arthritis.[2] The following protocols describe a robust method to quantify the cellular uptake of this compound using radiolabeled [3H]EGT in cultured cells, particularly in Human Embryonic Kidney 293 (HEK293) cells engineered to express the OCTN1 transporter.
Key Experimental Parameters
The cellular uptake of this compound is influenced by several factors that need to be carefully controlled for reproducible and accurate results. The transport of EGT via OCTN1 is known to be dependent on sodium ions and is also influenced by pH.[4][6]
Data Presentation: Kinetic Parameters of [3H]this compound Uptake
The affinity (Km) and maximum velocity (Vmax) of the transporter for its substrate are key parameters to determine. Below is a summary of reported kinetic values for this compound uptake mediated by the OCTN1 transporter in different systems.
| Transporter | Cell Line | Substrate | Km (µM) | Vmax (pmol/mg protein/30s) | Reference |
| Human OCTN1 (ETT) | HEK293 | [3H]this compound | 21 | Not Reported | [3] |
| Rat Octn1 | HEK293 | [3H]this compound | 4.64 | 34 | [1][6] |
| Mouse OCTN1 | Mouse Cortical NPCs | [3H]this compound | 9.63 | Not Reported | [4] |
Experimental Protocols
This section provides a detailed methodology for a cellular uptake assay using [3H]EGT in adherent cell lines such as HEK293 cells stably expressing the OCTN1 transporter.
Materials and Reagents
-
HEK293 cells stably transfected with human OCTN1 (or other suitable cell line)
-
Culture medium (e.g., DMEM) supplemented with 10% FBS and selection antibiotic
-
Radiolabeled [3H]this compound ([3H]EGT)
-
Unlabeled L-Ergothioneine
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
24-well or 96-well cell culture plates
-
Scintillation vials
-
Liquid scintillation counter
Experimental Workflow
The general workflow for the cellular uptake assay is depicted below.
Detailed Protocol
-
Cell Seeding:
-
Seed HEK293-OCTN1 cells in 24-well plates at a density that will result in approximately 90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation for Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed transport buffer (pH 7.4).
-
Add 0.5 mL of transport buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.
-
-
Initiation of Uptake:
-
Prepare the uptake solution by diluting [3H]EGT and unlabeled EGT (for concentration-dependent studies) in the transport buffer to the desired final concentrations.
-
To start the uptake, aspirate the pre-incubation buffer and add the [3H]EGT-containing transport buffer to each well. For kinetic studies, a short incubation time (e.g., 30 seconds) is recommended to measure the initial rate of uptake.[1]
-
For determining non-specific uptake, a parallel set of wells should be incubated with a high concentration of unlabeled EGT (e.g., 1 mM) in addition to the [3H]EGT.
-
-
Termination of Uptake:
-
To stop the transport process, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
After the final wash, add a sufficient volume of cell lysis buffer (e.g., 250 µL of 0.1 M NaOH with 1% SDS) to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the cell lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from a parallel plate prepared under identical conditions.
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess unlabeled EGT) from the total uptake (CPM in the absence of excess unlabeled EGT).
-
Normalize the specific uptake to the protein concentration (e.g., pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. An Eadie-Hofstee plot can also be used for linear analysis of the kinetic data.[1][6]
-
Signaling Pathways Involving this compound
This compound's protective effects against oxidative stress have been linked to the activation of specific signaling pathways. One such pathway is the PI3K/Akt/Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[7][8]
This diagram illustrates that upon transport into the cell via OCTN1, this compound can activate the PI3K/Akt signaling cascade.[7] This leads to the phosphorylation and activation of the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of various antioxidant and cytoprotective genes.[7][8]
Conclusion
The provided protocols offer a comprehensive guide for researchers to accurately measure the cellular uptake of this compound. By understanding the kinetics and cellular pathways influenced by EGT, scientists and drug development professionals can further elucidate its physiological roles and explore its therapeutic potential. Careful execution of these assays will yield valuable insights into the function of the OCTN1 transporter and the biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the this compound transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the this compound transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Cation Transporter-Mediated this compound Uptake in Mouse Neural Progenitor Cells Suppresses Proliferation and Promotes Differentiation into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional expression of carnitine/organic cation transporter OCTN1/SLC22A4 in mouse small intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro antioxidant capacity assays for ergothioneine (e.g., DPPH, ABTS)
Application Notes: In Vitro Antioxidant Capacity of Ergothioneine
Introduction
This compound (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1] It is synthesized by various fungi and certain bacteria but not by plants or animals, which must acquire it from dietary sources, primarily mushrooms.[1][2] EGT accumulates in tissues subjected to high levels of oxidative stress, suggesting a significant cytoprotective role.[2][3] Its potent antioxidant properties make it a compound of great interest in research, cosmetics, and drug development.[3][4] this compound's antioxidant mechanism involves direct scavenging of reactive oxygen and nitrogen species (ROS/RNS), chelation of metal ions, and regulation of antioxidant pathways.[4][5]
This document provides detailed protocols for two common in vitro assays used to quantify the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
DPPH Radical Scavenging Assay
Principle
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's scavenging capacity.
Figure 1: DPPH radical neutralization by an antioxidant like this compound.
Experimental Protocol
A. Reagents and Materials
-
This compound (EGT) standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Anhydrous ethanol or methanol
-
Positive control (e.g., Ascorbic acid, Trolox, Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Pipettes and tips
-
Volumetric flasks and test tubes
B. Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve ~8 mg of DPPH in 100 mL of anhydrous ethanol.[6] Stir the solution in the dark until the DPPH is fully dissolved. Store this solution in an amber bottle at 4°C. The concentration can be adjusted as needed; common concentrations range from 60 µM to 0.4 mM.[7]
-
This compound Sample Solutions: Prepare a stock solution of this compound in ethanol or an appropriate solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to be tested.
-
Positive Control Solutions: Prepare a series of dilutions for the positive control (e.g., Ascorbic acid) in the same manner as the this compound samples.
C. Assay Procedure
-
Blank Preparation: Pipette 100 µL of ethanol into a well of the microplate. Add 100 µL of ethanol.
-
Control (Maximum Absorbance): Pipette 100 µL of the DPPH stock solution into a well. Add 100 µL of ethanol.
-
Sample Measurement: Pipette 100 µL of the DPPH stock solution into designated wells. Add 100 µL of each this compound dilution (or positive control) to the respective wells.
-
Incubation: Mix the contents of the wells gently. Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution + ethanol).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
-
-
Determine the IC50 Value: Plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined from the graph using linear or non-linear regression analysis. A lower IC50 value indicates a higher antioxidant capacity.
ABTS Radical Cation Decolorization Assay
Principle
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This reaction produces a blue-green radical solution with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol
A. Reagents and Materials
-
This compound (EGT) standard
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes, tubes, and flasks
B. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water or PBS to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Solution (Stock): Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9] This produces the dark-colored ABTS•+ stock solution.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.[9] This working solution should be prepared fresh for each assay.
-
This compound and Control Solutions: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
C. Assay Procedure
-
Reaction Initiation: Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to the wells of a 96-well plate.[9]
-
Sample Addition: Add a small volume of the this compound sample dilutions (or positive control) (e.g., 10 µL) to the corresponding wells.
-
Incubation: Mix gently and incubate at room temperature for a set time (e.g., 6-10 minutes). The incubation time should be consistent across all samples.
-
Absorbance Reading: Measure the absorbance at 734 nm.
Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the initial absorbance of the ABTS•+ working solution.
-
A_sample is the absorbance of the ABTS•+ solution after reacting with the this compound sample or positive control.
-
-
Determine the IC50 Value: As with the DPPH assay, plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.
Data Presentation: Antioxidant Capacity of this compound
The antioxidant capacity of this compound can vary based on the assay conditions and the purity of the compound (i.e., pure EGT vs. EGT-rich extracts). The following table summarizes representative data from the literature.
| Assay | Test Material | IC50 Value | Reference |
| DPPH | Mushroom Extract | 0.07 mg/mL | [7] |
| DPPH | Mushroom Extract | 0.008 mg/mL | [7] |
| ABTS | Selenium-enriched Mushroom Powder | 1.35 - 2.89 mg | [10] |
| ABTS | Whole Mushroom Powder | 1.87 - 2.81 mg | [10] |
Note: IC50 values are highly dependent on the specific protocol and the composition of the extracts. Researchers should always include a known standard for comparison.
Experimental Workflows
Figure 2: Standard workflow for the DPPH radical scavenging assay.
Figure 3: Standard workflow for the ABTS radical cation decolorization assay.
References
- 1. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Production by Submerged Fermentation of a Medicinal Mushroom Panus conchatus [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. ecronicon.net [ecronicon.net]
Application Notes and Protocols: Measuring Ergothioneine's Impact on Mitochondrial DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant properties.[1] Synthesized by fungi and certain bacteria, EGT is obtained by humans through dietary sources, primarily mushrooms.[1][2] A key feature of this compound is its active transport into tissues and cells via the specific transporter OCTN1 (Organic Cation Transporter Novel 1), leading to its accumulation in tissues subjected to high levels of oxidative stress, including the mitochondria.[3][4]
Mitochondria, the primary sites of cellular energy production, are also a major source of reactive oxygen species (ROS).[1] This proximity makes mitochondrial DNA (mtDNA) particularly susceptible to oxidative damage. Unlike nuclear DNA, mtDNA has limited repair mechanisms, making it more vulnerable to lesions that can impair mitochondrial function. Such damage is implicated in a wide range of human disorders, including neurodegenerative diseases, cardiovascular diseases, and the aging process.[5]
Recent preclinical studies suggest that this compound may play a crucial role in preserving mitochondrial function by mitigating oxidative damage.[1][6] Evidence indicates that EGT can protect mtDNA from damage induced by oxidative stressors like hydrogen peroxide and UV radiation.[7] Therefore, quantifying the protective effects of this compound on mtDNA integrity is a critical area of research for developing therapeutic strategies against oxidative stress-related diseases.
Data Presentation
The following table summarizes findings from various studies on the impact of this compound on markers of mitochondrial health and DNA damage. While direct quantitative data on mtDNA lesion frequency reduction by EGT is often presented in graphical form in publications, this table provides a structured overview of the observed effects.
| Parameter Measured | Model System | Treatment | Key Findings | Reference |
| Mitochondrial DNA Damage | Cells lacking OCTN1 transporter | Oxidative Stress | Elevated mitochondrial DNA damage was observed in cells unable to take up this compound. | |
| Mitochondrial DNA Damage | Human skin cells | UV radiation | This compound protected against UV-induced mitochondrial DNA damage. | [7] |
| 8-OHdG Levels (marker of oxidative DNA damage) | Mice with circadian rhythm disturbance | This compound supplementation | Significantly lower urinary and tissue DNA 8-OHdG levels in the this compound-treated group compared to the control group. | [8] |
| Mitochondrial Membrane Potential | Human brain endothelial cells | 7-Ketocholesterol (oxidative stressor) | This compound significantly reduced the percentage of cells with lower mitochondrial membrane potential induced by the stressor. | [9] |
| Cellular ATP Levels | Human brain endothelial cells | 7-Ketocholesterol (oxidative stressor) | This compound partially restored ATP levels that were decreased by the oxidative stressor. | [9] |
| Mitochondrial Size | Drosophila model of Parkinson's Disease | This compound treatment | A significant increase in the average mitochondrial size was observed in this compound-treated flies, suggesting mitigation of mitochondrial dysfunction. | [6] |
Signaling Pathways and Experimental Workflows
A conceptual diagram illustrating the proposed mechanism of this compound's protection against mtDNA damage is presented below.
Caption: Proposed mechanism of this compound's protective effect on mitochondrial DNA.
The following diagram outlines the experimental workflow for quantifying mtDNA damage.
Caption: Experimental workflow for quantifying mtDNA damage using LA-QPCR.
Experimental Protocols
Protocol 1: Quantification of this compound's Protective Effect on mtDNA Damage using Long-Amplicon Quantitative PCR (LA-QPCR)
This protocol is a robust method for quantifying mtDNA damage by comparing the amplification efficiency of a long mtDNA fragment to that of a short mtDNA fragment. DNA lesions, such as oxidized bases or strand breaks, will inhibit the progression of the DNA polymerase, leading to a decrease in the amplification of the long fragment.
Materials:
-
Cell culture medium and supplements
-
Human cell line (e.g., primary human fibroblasts, HEK293T, or HepG2)
-
This compound (EGT) solution
-
Oxidative stressor (e.g., Hydrogen peroxide, H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA isolation kit
-
Nuclease-free water
-
Primers for long and short mtDNA amplicons (see table below)
-
Primers for a nuclear DNA amplicon (optional, for normalization of mtDNA copy number)
-
Real-time PCR master mix suitable for long amplicons
-
Real-time PCR instrument
Primer Examples for Human mtDNA:
| Amplicon | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| Long mtDNA | mtDNA_Long_F | GCTTCACTCAGCCATTTTACCTCACCC | ~8.9 kb |
| mtDNA_Long_R | GGTTAATTTTGCGTATTGGGGTCATTGGT | ||
| Short mtDNA | mtDNA_Short_F | CCTATCACCCTTGCCATCAT | ~150 bp |
| mtDNA_Short_R | GAGGCTGTTGCTTGTGTGAC |
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treat the designated wells with the desired concentration of this compound for 24 hours.
-
Introduce the oxidative stressor (e.g., H₂O₂) at a predetermined concentration and for a specific duration to induce mtDNA damage. Include the following experimental groups:
-
Vehicle Control (no EGT, no H₂O₂)
-
This compound alone
-
H₂O₂ alone
-
This compound + H₂O₂
-
-
After treatment, wash the cells twice with ice-cold PBS.
-
-
Genomic DNA Isolation:
-
Isolate total genomic DNA from all treatment groups using a commercial genomic DNA isolation kit according to the manufacturer's instructions.
-
Elute the DNA in nuclease-free water or the provided elution buffer.
-
Assess the purity and concentration of the isolated DNA using a spectrophotometer (an A260/A280 ratio of 1.7-1.9 is considered pure).[10]
-
-
Long-Amplicon Quantitative PCR (LA-QPCR):
-
Prepare the qPCR reactions for both the long and short mtDNA amplicons for each DNA sample.
-
For each reaction, use a standardized amount of template DNA (e.g., 10-20 ng).
-
The reaction mixture should contain the appropriate concentrations of forward and reverse primers and the real-time PCR master mix.
-
Perform the qPCR using a thermal cycler with the following general cycling conditions (optimization may be required):
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 68°C for 9 minutes (for the long amplicon) or 72°C for 30 seconds (for the short amplicon)
-
-
-
Record the threshold cycle (Ct) values for each reaction.
-
-
Data Analysis:
-
Normalization: First, normalize the amplification of the long fragment to the short fragment for each sample. The short fragment is less likely to contain a lesion and serves as a measure of the amount of mtDNA template. Calculate the difference in Ct values (ΔCt) between the long and short amplicons: ΔCt = Ct_long - Ct_short
-
Relative Damage Quantification: To determine the protective effect of this compound, compare the amplification in the treated samples to the control sample. Calculate the ΔΔCt: ΔΔCt = ΔCt_(H₂O₂ with or without EGT) - ΔCt_(Control)
-
Calculate Relative mtDNA Lesions: The relative amount of mtDNA damage can be expressed as 2^−ΔΔCt. A smaller value indicates more damage. The lesion frequency per amplicon can be calculated using the Poisson distribution, where the lesion rate (λ) = -ln(amplification of treated sample / amplification of control sample).
-
Expected Results:
-
The H₂O₂-treated group should show a higher ΔCt (and thus lower 2^−ΔΔCt) compared to the control group, indicating significant mtDNA damage.
-
The group pre-treated with this compound before H₂O₂ exposure is expected to have a lower ΔCt (and higher 2^−ΔΔCt) compared to the H₂O₂-only group, demonstrating the protective effect of this compound against mtDNA damage.
-
The this compound-only group should show no significant difference in ΔCt compared to the control group.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 5. This compound and mitochondria: An important protective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on oxidative DNA damage and immune response induced by circadian rhythm disturbance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing culture media for increased ergothioneine fermentation yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture media for increased ergothioneine (EGT) fermentation yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation experiments.
Question: Why is my this compound yield consistently low despite using a known EGT-producing strain?
Answer:
Low this compound yield can stem from several factors related to culture media composition and fermentation conditions. Consider the following potential causes and solutions:
-
Cause 1: Precursor Limitation. The biosynthesis of this compound is directly dependent on the availability of its amino acid precursors: L-histidine, L-cysteine, and L-methionine.[1][2] If these are depleted, EGT synthesis will halt.
-
Solution: Supplement the fermentation medium with precursors. Studies have shown that adding histidine, methionine, and cysteine can significantly increase EGT production.[3][4] For instance, adding 0.2 g/L of histidine increased the EGT titer by over 54% in Panus conchatus fermentation.[3] Be aware that high concentrations of precursors can cause substrate inhibition, so it's crucial to optimize the added concentrations.[3]
-
-
Cause 2: Suboptimal Carbon or Nitrogen Source. The type and concentration of carbon and nitrogen sources are critical for both microbial growth and secondary metabolite production like EGT.[3][5]
-
Solution: Screen different carbon and nitrogen sources. Molasses and soy peptone have been shown to promote cell growth and enhance EGT accumulation in Panus conchatus.[3][4] In Pleurotus eryngii, corn grits and peptone were found to be suitable carbon and nitrogen sources, respectively.[5] A combination of yeast extract and peptone has also proven effective in several mushroom species.[6]
-
-
Cause 3: Inadequate Fermentation Parameters. Physical parameters such as pH, temperature, and aeration (agitation speed) directly impact enzyme activity and cellular metabolism.
-
Solution: Optimize the physical fermentation conditions. For Pleurotus eryngii, optimal conditions were found to be a pH of 5.5, a temperature of 26°C, and a rotation speed of 180 r/min.[7] For Panus conchatus, increasing the mixing speed from 120 rpm to 150 rpm enhanced the EGT yield by over 113%.[3]
-
Question: I've observed good mycelial growth, but the this compound production is minimal. What is the issue?
Answer:
This common issue indicates that the culture conditions favor primary metabolism (cell growth) over secondary metabolism (EGT production).
-
Cause 1: Uncoupling of Growth and Production Phases. In many microbial fermentations, the production of secondary metabolites like EGT begins as the culture enters the stationary phase, often triggered by nutrient limitation.
-
Solution: Extend the fermentation time. EGT production may increase significantly in later stages of the fermentation. For example, in Panus conchatus, the highest EGT yield was obtained after 144 hours (6 days) of fermentation.[3] Also, consider a two-stage culture process where the initial medium is optimized for growth, followed by a shift to a production medium that may be limited in a specific nutrient to trigger EGT synthesis.
-
-
Cause 2: Incorrect Precursor Timing or Concentration. The addition of precursors at the wrong growth phase or at inhibitory concentrations can fail to boost production.
-
Solution: Optimize the timing of precursor addition. Introduce the amino acid precursors (histidine, methionine, cysteine) at the beginning of the fermentation or at the onset of the stationary phase. Experiment with a range of concentrations to find the optimal level that boosts yield without inhibiting growth.[3][8]
-
Question: My results are inconsistent between fermentation batches. How can I improve reproducibility?
Answer:
Inconsistent results often point to variability in the inoculum or precise fermentation conditions.
-
Cause 1: Inoculum Variability. The age, size, and metabolic state of the inoculum can significantly impact the fermentation kinetics and final yield.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent volume of a homogenized seed culture grown for a fixed period under controlled conditions. For example, a common protocol involves inoculating with 10% (v/v) of a 72-hour-old seed culture.[3]
-
-
Cause 2: Poor pH Control. The pH of the culture medium can drift during fermentation due to the consumption of substrates and the production of metabolic byproducts. This drift can move the pH outside the optimal range for EGT synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
A1: The primary amino acid precursors for this compound biosynthesis are L-histidine, L-cysteine, and L-methionine.[1] Histidine provides the core imidazole ring structure, which is then trimethylated using S-adenosyl methionine (derived from methionine).[1] Subsequently, a sulfur atom from cysteine is incorporated to complete the EGT molecule.[10]
Q2: Which is a better carbon source for EGT fermentation: simple sugars or complex carbohydrates?
A2: The optimal carbon source is highly dependent on the specific microorganism. Some fungi, like Ganoderma resinaceum, show high EGT yields with simple sugars like sucrose.[9] Others, such as Pleurotus eryngii, utilize complex carbohydrates like corn grits effectively.[5] Molasses, a complex and cost-effective substrate, has also been used successfully.[3] It is recommended to perform a screening experiment with various carbon sources to determine the best option for your strain.
Q3: What is the typical duration for an this compound fermentation?
A3: The fermentation time can vary widely depending on the organism and process. For submerged fermentation of mushrooms, the optimal duration is often between 7 to 16 days.[7][11] Genetically engineered microorganisms like E. coli or S. cerevisiae in fed-batch cultures may have shorter fermentation times of 3 to 9 days.[1][11][12]
Q4: Can I use a genetically engineered strain for higher yields?
A4: Yes, metabolic engineering is a powerful strategy for overproducing this compound. By expressing the biosynthetic genes from fungi or bacteria in a host like E. coli or Saccharomyces cerevisiae, researchers have achieved significantly higher titers than with wild-type strains.[13] For example, an engineered E. coli strain produced 1.3 g/L of EGT, and an engineered S. cerevisiae strain reached 598 mg/L.[1][12]
Q5: How do I measure the this compound concentration in my fermentation broth?
A5: The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for high specificity and sensitivity.[14] This allows for accurate measurement of EGT and its separation from other components in the culture broth.
Data Summary Tables
Table 1: Comparison of Media Components and Precursors on this compound Yield
| Organism | Carbon Source | Nitrogen Source | Precursor(s) Added | This compound Yield (mg/L) | Reference |
| Panus conchatus | Molasses (50 g/L) | Soy peptone (30 g/L) | Histidine (0.2 g/L) | 135.52 | [3] |
| Panus conchatus | Molasses (50 g/L) | Soy peptone (30 g/L) | Histidine, Cysteine, Methionine | 148.79 | [3][4] |
| Pleurotus eryngii 528 | Corn grits (2.0%) | Peptone (1.5%) | Histidine (0.15%), Glutamic acid (0.1%) | 20.50 | [5] |
| Pleurotus eryngii 528 | Not specified | Not specified | None (physical optimization) | 39.42 | [7] |
| Ganoderma resinaceum | Sucrose (20 g/L) | NH₄Cl (4 g/L) | Not specified | ~4.10 | [9] |
| Engineered E. coli | Complex Medium | Complex Medium | His, Met, Thiosulfate | 1300 | [1] |
| Engineered S. cerevisiae | Defined Medium | Defined Medium | Arginine, Histidine, Methionine | 598 | [1][12] |
Table 2: Optimal Physical Conditions for this compound Fermentation
| Organism | Temperature (°C) | Initial pH | Agitation (rpm) | Fermentation Time (days) | Reference |
| Pleurotus eryngii 528 | 26 | 5.5 | 180 | 7 | [7] |
| Panus conchatus | 25 | Not Specified | 150 | 6 | [3] |
| Ganoderma resinaceum | 26.9 | 5.19 | Not Specified | Not Specified | [9] |
| Hericium erinaceus | 20 | 4.0 - 6.0 | 150 | 5 - 10 | [15] |
Experimental Protocols
Protocol 1: General Submerged Fermentation for this compound Production
This protocol provides a general framework. Specific concentrations and conditions should be optimized for the particular microbial strain being used.
-
Seed Culture Preparation:
-
Aseptically transfer a small piece of mycelium from a PDA plate to a 250 mL flask containing 50 mL of seed medium (e.g., 26 g/L potato dextrose broth, 2 g/L peptone, 2 g/L KH₂PO₄, 2 g/L MgSO₄·7H₂O).[3]
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 72 hours.[3]
-
Homogenize the resulting seed culture before use as inoculum.
-
-
Fermentation:
-
Prepare the fermentation medium in a 500 mL flask (or bioreactor). An example medium is: 50 g/L molasses, 30 g/L soy peptone, 3 g/L KH₂PO₄, 3 g/L MgSO₄·7H₂O.[3] Add precursors like L-histidine (e.g., 0.2-0.6 g/L) at this stage.[3]
-
Autoclave the medium and allow it to cool.
-
Inoculate the fermentation medium with 10% (v/v) of the homogenized seed culture.[3]
-
Incubate the culture at 25°C with shaking at 150 rpm for 7-10 days.[3] Monitor parameters like pH and cell growth periodically.
-
-
Sample Analysis:
-
Withdraw a sample of the fermentation broth.
-
Separate the mycelia from the broth by filtration or centrifugation.
-
Dry the mycelia at 65°C to determine the dry cell weight.[3]
-
Extract this compound from both the mycelia and the supernatant.
-
Quantify the this compound concentration using HPLC or LC-MS.
-
Visualizations
Caption: Fungal and bacterial pathways for this compound biosynthesis.[10][16]
Caption: General workflow for this compound fermentation optimization.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Production by Submerged Fermentation of a Medicinal Mushroom Panus conchatus - Nanjing Tech University [pure.njtech.edu.cn]
- 5. Optimization of medium for biosynthesis of this compound by submerged fermentation of <i>Pleurotus eryngii</i> 528 [fjnyxb.cn]
- 6. Optimization of submerged fermentation conditions for biosynthesis of this compound and enrichment of selenium from Ple… [ouci.dntb.gov.ua]
- 7. scielo.br [scielo.br]
- 8. This compound Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Fermentation Conditions in this compound Biosynthesis from Ganoderma resinaceum (Agaricomycetes) and an Evaluation of Their Inhibitory Activity on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of this compound in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic biology effectively improves this compound production [etprotein.com]
- 12. frontiersin.org [frontiersin.org]
- 13. This compound: new functional factor in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2020134687A1 - Method for preparing this compound by biosynthesis and fermentation medium - Google Patents [patents.google.com]
- 16. Biosynthesis of this compound: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ergothioneine Extraction from Fungal Mycelia
Welcome to the technical support center for improving ergothioneine (EGT) extraction efficiency from fungal mycelia. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from fungal mycelia?
A1: The most prevalent methods for EGT extraction from fungal mycelia include hot water extraction, solvent extraction (typically with ethanol or methanol), and advanced techniques like high-hydrostatic pressure extraction (HHPE). Hot water extraction is often favored for its simplicity, cost-effectiveness, and safety.[1][2][3] Solvent extraction can also be effective but introduces the need for solvent removal and potential safety concerns with flammable organic solvents.[1] HHPE is a more modern technique that can enhance extraction efficiency by disrupting cell structures.[4][5]
Q2: Which solvent is best for this compound extraction?
A2: The choice of solvent depends on the specific experimental goals, including desired purity, yield, cost, and safety considerations.
-
Hot Water: A highly effective and safe solvent for EGT, which is water-soluble.[1][4] It is a green and cost-effective option suitable for large-scale production.[1][2]
-
Ethanol/Methanol: Aqueous solutions of ethanol (e.g., 70-80%) or methanol are also commonly used.[1][3] These organic solvents can sometimes yield higher EGT concentrations by reducing co-extraction of proteins and polysaccharides.[4] However, they are more expensive and require additional steps for removal.
-
Aqueous Normal Phase (ANP) Chromatography Solvents: For analytical purposes, solvents like deionized water with 0.1% formic acid and acetonitrile with 0.1% formic acid are used in ANP-HPLC methods to quantify EGT.[6]
Q3: How can I optimize the yield of this compound during extraction?
A3: Several factors can be optimized to maximize EGT yield:
-
Temperature: Higher temperatures, typically between 70°C and 100°C, generally improve extraction efficiency for hot water extraction.[1][2][7]
-
Time: Extraction times can vary, but shorter durations (e.g., 5-60 minutes) are often sufficient with optimized temperature and agitation.[2][3]
-
Solid-to-Liquid Ratio: The ratio of fungal mycelia to solvent volume is a critical parameter. Ratios ranging from 1:10 to 1:40 (g:mL) have been reported to be effective.[2][4]
-
Agitation: Stirring or shaking during extraction can enhance the contact between the mycelia and the solvent, improving EGT release.[1][2]
-
pH: The pH of the extraction solvent can also play a role, with some studies using slightly alkaline conditions (pH 8.0) before heating.[1]
-
Pre-treatment of Mycelia: Drying methods can impact EGT content. Natural ventilation drying has been shown to increase EGT content compared to freeze-drying or hot-air drying.[4][5]
Q4: Can the fermentation conditions of the fungal mycelia affect this compound extraction?
A4: Absolutely. The EGT content within the mycelia is a primary determinant of the final extraction yield. Optimizing fermentation conditions is crucial for maximizing the starting concentration of EGT. Key factors include:
-
Culture Medium Composition: The choice of carbon and nitrogen sources significantly impacts EGT production. For instance, sucrose and ammonium chloride have been identified as optimal for Ganoderma resinaceum.[8] Supplementation with amino acid precursors of EGT, such as methionine, cysteine, and histidine, can also boost production.[9][10]
-
Fermentation Parameters: Factors like initial pH, culture medium volume, and fermentation temperature must be optimized for each fungal species.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete cell lysis. 2. Suboptimal extraction parameters (temperature, time, solvent ratio). 3. Low initial EGT concentration in the mycelia. 4. Degradation of EGT during extraction. | 1. Consider pre-treatment methods like grinding or sonication to improve cell wall disruption. 2. Systematically optimize extraction parameters using a design of experiments (DoE) approach. Refer to the optimized parameters in Table 1. 3. Optimize fermentation conditions to enhance EGT biosynthesis. Consider precursor feeding strategies.[9][10] 4. Avoid excessively high temperatures or prolonged extraction times that could lead to EGT degradation. EGT is relatively heat-stable, but optimization is still recommended.[1] |
| Inconsistent Results | 1. Variability in fungal mycelia biomass. 2. Inconsistent extraction procedure. 3. Inaccurate quantification method. | 1. Ensure consistent growth and harvesting protocols for the fungal mycelia. Use a consistent dry weight for each extraction. 2. Standardize all extraction parameters, including temperature, time, solvent volume, and agitation speed. 3. Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity. Use a certified this compound standard for calibration. |
| Co-extraction of Impurities | 1. Use of non-selective extraction solvents. 2. Extraction of high molecular weight compounds like proteins and polysaccharides. | 1. Hot water is generally selective for water-soluble compounds like EGT.[1] If using organic solvents, consider a solvent with lower polarity to minimize extraction of polar impurities. 2. Incorporate a purification step after extraction, such as ultrafiltration, to remove high molecular weight impurities.[2][11] |
| Solvent Removal Issues | 1. Use of high-boiling-point organic solvents. | 1. If possible, use water as the extraction solvent to avoid this issue.[1][2] 2. If organic solvents are necessary, use a rotary evaporator under reduced pressure for efficient removal. |
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound
This protocol is a generalized procedure based on common practices for extracting EGT from fungal mycelia using hot water.
Materials:
-
Fresh or dried fungal mycelia
-
Deionized water
-
50 mL conical tubes or flasks
-
Water bath or heating block
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh a specific amount of dried and ground fungal mycelia (e.g., 1 gram).
-
Add a defined volume of deionized water to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).[1]
-
Vortex or shake the mixture to ensure the mycelia are fully suspended.
-
Incubate the suspension in a water bath at a set temperature (e.g., 80-100°C) for a specific duration (e.g., 30-60 minutes) with constant stirring.[1][7]
-
After incubation, allow the mixture to cool to room temperature.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the mycelial debris.
-
Carefully collect the supernatant.
-
For higher recovery, the pellet can be re-extracted with a fresh volume of hot water, and the supernatants can be pooled.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for quantification.
Protocol 2: Solvent Extraction of this compound
This protocol outlines a general method for EGT extraction using an organic solvent.
Materials:
-
Fresh or dried fungal mycelia
-
70% Ethanol (or other suitable organic solvent)
-
50 mL conical tubes or flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Rotary evaporator (if solvent removal is required)
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh a specific amount of dried and ground fungal mycelia (e.g., 1 gram).
-
Add a defined volume of 70% ethanol to achieve the desired solid-to-liquid ratio.
-
Vortex or shake the mixture to ensure the mycelia are fully suspended.
-
Incubate the suspension in a shaking incubator at a set temperature (e.g., 60°C) for a specific duration (e.g., 1 hour).
-
After incubation, centrifuge the suspension at high speed to pellet the debris.
-
Collect the supernatant.
-
If necessary, remove the ethanol using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of deionized water or mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Parameters
| Fungal Species | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid:Liquid Ratio (g:mL) | This compound Yield (mg/g dry weight) | Reference |
| Pleurotus ostreatus | Hot Water Extraction | Water | 87.5 | 10 | 1:24.5 | Not specified (97.1% extraction ratio) | [1] |
| Pleurotus eryngii | Hot Water Extraction | Water | 75 | 5 | Not specified | 0.86 | [3][12] |
| Pleurotus citrinopileatus | Hot Water Extraction | Water | 75 | 5 | Not specified | 3.73 | [3][12] |
| Pleurotus citrinopileatus | HHPE | Water | Ambient | 52 | 1:10 | 4.03 | [4][5] |
| Flammulina velutipes | Hot Water Extraction | Water | 95 | 60 | Not specified | Not specified | [1] |
Visualizations
Caption: Workflow for this compound Extraction using Hot Water.
References
- 1. rroij.com [rroij.com]
- 2. CN104774182A - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 3. Extraction of this compound from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Drying Process and High Hydrostatic Pressure on Extraction of Antioxidant this compound from Pleurotus citrinopileatus Singer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound Circulation in Mushroom Cultivation Using Food Waste Recycling [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2015103974A1 - Method for extracting and purifying l-ergothioneine - Google Patents [patents.google.com]
- 12. dl.begellhouse.com [dl.begellhouse.com]
minimizing interference in UV-Vis quantification of ergothioneine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the UV-Vis quantification of ergothioneine.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV absorbance maximum for this compound?
A1: this compound typically exhibits a maximum absorbance (λmax) at approximately 254-260 nm.[1][2][3][4][5] It is important to determine the λmax in your specific solvent system as it can be influenced by environmental factors.
Q2: What are the most common interfering substances in the UV-Vis quantification of this compound?
A2: The most common interfering substances are compounds that also absorb light in the 250-280 nm range. In biological samples, particularly from mushroom or fermentation extracts, these include:
-
Aromatic Amino Acids: Tryptophan and tyrosine have strong absorbance peaks around 280 nm.[6][7][8]
-
Phenolic Compounds: Gallic acid and ferulic acid, among other phenolics, also show significant absorbance in the UV region and can overlap with the this compound peak.[9][10][11][12]
Q3: My sample has a high background absorbance. What can I do?
A3: High background absorbance can be due to scattering from particulates or the presence of a complex matrix. To address this, you can:
-
Filter your sample: Use a 0.22 µm or 0.45 µm syringe filter to remove any suspended particles before measurement.
-
Employ background correction methods: Spectrophotometer software often includes features for background correction, such as three-point background correction. This method can help to subtract a sloping baseline from your spectrum.[13][14][15][16]
Q4: Can I use UV-Vis for accurate quantification of this compound in complex samples like mushroom extracts without sample cleanup?
A4: Direct UV-Vis quantification in complex matrices without sample cleanup is not recommended and can lead to inaccurate results due to the high likelihood of interference from co-absorbing molecules.[3] For more reliable quantification, sample preparation to remove interfering substances is crucial, or alternatively, a more selective analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) should be considered.[3][4]
Troubleshooting Guides
Issue 1: Overestimated this compound Concentration
Possible Cause: Interference from co-absorbing compounds like phenolic acids or aromatic amino acids.
Solution:
-
Sample Preparation: Implement a sample cleanup protocol to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
-
Background Correction: Apply a mathematical background correction method to your UV-Vis spectra.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Phenolic Interferences
This protocol provides a general guideline for using a reversed-phase SPE cartridge (e.g., C18) to separate this compound from more hydrophobic interfering compounds like many phenolic acids. This protocol may require optimization for your specific sample matrix.
Materials:
-
Reversed-phase C18 SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Sample extract
-
Vacuum manifold (optional, but recommended)
Method:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not let the cartridge run dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load your sample extract onto the cartridge. The flow rate should be slow and steady (approximately 1-2 mL/min).
-
Washing: Pass 5 mL of a weak solvent, such as 5% methanol in water, through the cartridge. This step is designed to elute very polar, non-retained compounds while retaining this compound and more hydrophobic interferences. Collect this fraction and test for this compound if you suspect it might be eluting.
-
Elution: Elute the this compound with a stronger solvent. A step-wise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80% methanol in water) can be used. Collect each fraction separately. This compound is expected to elute in the earlier, more polar fractions, while many phenolic compounds will be retained more strongly and elute in the later, less polar fractions.
-
Analysis: Analyze the collected fractions by UV-Vis spectrophotometry to determine which fraction contains the purified this compound.
Protocol 2: Three-Point Background Correction
This method is used to correct for a linearly sloping background absorbance.
Principle:
A baseline is drawn between two user-defined wavelengths on either side of the analyte's absorbance peak, where the analyte itself does not absorb. The absorbance at these two points is used to calculate the background absorbance at the analyte's λmax, which is then subtracted from the total measured absorbance.
Procedure:
-
Acquire the full UV spectrum of your sample.
-
Identify the λmax of this compound (around 254-260 nm).
-
Select two wavelengths for baseline correction. These should be on either side of the this compound peak in regions where the absorbance is primarily due to the background and not the analyte. For example, you might choose 320 nm and 380 nm.
-
Apply the three-point correction function in your spectrophotometer's software. The software will calculate the corrected absorbance at the this compound λmax.
Data Presentation
Table 1: UV Absorbance Maxima of this compound and Common Interfering Compounds.
| Compound | Typical UV Absorbance Maximum (λmax) | Reference(s) |
| This compound | ~254-260 nm | [1][2][3][4][5] |
| Tryptophan | ~280 nm | [17][18][19] |
| Tyrosine | ~275 nm | [20][21][22] |
| Gallic Acid | ~265-270 nm | [10][23][24][25][26] |
| Ferulic Acid | ~322 nm | [9][11][27][28] |
Visualizations
Caption: Experimental workflow for minimizing interference in UV-Vis quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. jordilabs.com [jordilabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. knowledge.cphnano.com [knowledge.cphnano.com]
- 16. agilent.com [agilent.com]
- 17. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. iosrjournals.org [iosrjournals.org]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
- 24. ijper.org [ijper.org]
- 25. UV-VIS Gallic Acid Content Measurement [myskinrecipes.com]
- 26. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. UV-VIS Ferulic Acid Content Measurement [myskinrecipes.com]
enhancing ergothioneine production through amino acid supplementation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing ergothioneine (EGT) production through amino acid supplementation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at increasing this compound yield.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EGT-001 | Low or no this compound production after amino acid supplementation. | 1. Inefficient uptake of precursor amino acids. 2. Rate-limiting steps in the EGT biosynthesis pathway. 3. Suboptimal fermentation/culture conditions. 4. Degradation of this compound. 5. Incorrect quantification method. | 1. Optimize transporter expression for precursor amino acids if using engineered strains. 2. Overexpress key enzymes in the EGT pathway (e.g., EgtD, EgtB in bacteria; Egt1, Egt2 in fungi).[1][2] 3. Adjust pH, temperature, and aeration to optimal levels for your specific microorganism.[3] 4. Check for and mitigate sources of oxidative stress in the culture that might degrade EGT. 5. Verify your analytical method (e.g., HPLC, LC-MS) for accuracy and sensitivity.[4][5][6] |
| EGT-002 | Inhibited cell growth after adding precursor amino acids. | 1. Toxicity from high concentrations of one or more amino acids. 2. Imbalance in the amino acid pool affecting overall cell metabolism. | 1. Perform a dose-response experiment to determine the optimal concentration of each amino acid. Lower concentrations may still enhance EGT production with minimal impact on growth.[7][8][9] 2. Supplement with a combination of the three precursor amino acids (histidine, cysteine, methionine) at lower individual concentrations.[7] 3. Consider a fed-batch strategy to maintain lower, non-toxic concentrations of amino acids in the medium throughout the fermentation.[1] |
| EGT-003 | Inconsistent this compound yields between experimental batches. | 1. Variability in inoculum preparation. 2. Inconsistent media composition. 3. Fluctuations in fermentation parameters (pH, temperature, aeration). | 1. Standardize your inoculum preparation protocol, including cell density and growth phase. 2. Ensure precise measurement and mixing of all media components, including the amino acid supplements. 3. Calibrate and closely monitor all probes and controllers for the bioreactor or shaker flasks. |
| EGT-004 | Low soluble expression of heterologously expressed EGT biosynthesis enzymes. | 1. Formation of inclusion bodies. 2. Suboptimal codon usage for the expression host. 3. Incorrect folding of the expressed proteins. | 1. Lower the induction temperature and/or the inducer concentration (e.g., IPTG).[1] 2. Co-express with chaperone proteins to aid in proper folding. 3. Fuse the enzymes with solubility-enhancing tags (e.g., MBP, GST).[1] 4. Use a host strain with codon usage optimized for the source of your genes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursor amino acids for this compound biosynthesis?
A1: The primary amino acid precursors for this compound biosynthesis are L-histidine, L-cysteine, and L-methionine.[10][11][12] Histidine provides the carbon backbone and the imidazole ring, cysteine donates the sulfur atom, and S-adenosyl methionine (derived from methionine) provides the methyl groups for the trimethylation of the histidine alpha-amino group.[10][12]
Q2: What is the general mechanism of this compound biosynthesis?
A2: this compound biosynthesis pathways diverge from primary metabolism via histidine, cysteine, and methionine.[10][12] In essence, histidine undergoes trimethylation to form hercynine, using S-adenosyl methionine as the methyl donor.[10][12] Subsequently, a sulfur atom from cysteine is incorporated into the hercynine molecule, which then undergoes further enzymatic reactions to yield this compound.[13][14] The specific enzymes and intermediates can vary between different organisms, such as bacteria and fungi.[2][13]
Q3: Is there an optimal ratio for supplementing the precursor amino acids?
A3: The optimal ratio can vary depending on the producing organism and culture conditions. However, studies have shown that a combined supplementation of methionine, cysteine, and histidine can significantly increase this compound levels.[7] For example, in Agaricus species, a combination of 1 mM each of methionine, cysteine, and histidine significantly enhanced this compound content.[7] It is recommended to perform a design of experiments (DoE) study to determine the optimal concentrations and ratios for your specific system.
Q4: Can the choice of nitrogen and carbon source in the basal media affect this compound production?
A4: Yes, the composition of the basal media is crucial. For instance, in Ganoderma resinaceum, sucrose and ammonium chloride were identified as optimal carbon and nitrogen sources, respectively.[3] In Pleurotus eryngii, corn grits and peptone were found to be suitable.[15] The availability of these core nutrients will influence the overall metabolic flux towards the precursor amino acids and, consequently, this compound production.
Q5: How can I accurately quantify this compound in my samples?
A5: The most common and reliable methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques allow for the separation of this compound from other cellular components and its accurate measurement.[5][6][16] UV-Vis spectrophotometry can be less reliable due to potential interference from other co-absorbing compounds in the sample matrix.[5][6]
Quantitative Data Summary
Table 1: Effect of Amino Acid Supplementation on this compound (EGT) Production in Various Microorganisms.
| Microorganism | Supplementation | EGT Yield | Fold Increase | Reference |
| Ganoderma neo-japonicum | 4 mM Methionine + 1 g/L Yeast Extract | ~1.7 mg/L | 2.4x | [8] |
| Aspergillus oryzae | 0.8% Methionine | 5.12 mg EGT/g dry weight | ~2x (compared to control) | [9] |
| Agaricus bitorquis | 0.5 mM Met + 0.5 mM Cys + 0.5 mM His | Increased EGT production | - | [7] |
| Pleurotus eryngii | 0.15% Histidine | 20.50 ± 1.80 mg/L | 3.73x (compared to control) | [15] |
| Pleurotus citrinopileatus | 8 mM Cys + 4 mM His + 0.5 mM Met | 14.57 mg/g dry weight | 1.4x (compared to P. eryngii) | [17] |
| Escherichia coli (engineered) | L-Cysteine, L-Methionine, L-Histidine (0.5-1.5 g/L) | Increased EGT yield | Variable | [1] |
| Saccharomyces cerevisiae (engineered) | 1 g/L each of L-His, L-Met, and L-Cys | ~16 mg/L | - | [18] |
Experimental Protocols
Protocol 1: General Method for Enhancing this compound Production in Fungal Mycelial Cultures
-
Media Preparation: Prepare the basal liquid fermentation medium appropriate for the fungal species (e.g., Potato Dextrose Broth, Malt Extract Broth). Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a standardized amount of fungal mycelia from a fresh agar plate or a seed culture.
-
Amino Acid Supplementation: Prepare sterile stock solutions of L-histidine, L-cysteine, and L-methionine. Add the amino acids to the culture medium at the desired final concentrations (e.g., 0.5 mM to 4 mM). This can be done at the time of inoculation or at a specific point during the fermentation.
-
Incubation: Incubate the cultures under optimal conditions for the specific fungus (e.g., 25-28°C, 150-200 rpm) for the desired fermentation period (e.g., 15-20 days).[17]
-
Harvesting: Separate the mycelia from the culture broth by filtration. Wash the mycelia with distilled water and then lyophilize or oven-dry to a constant weight.
-
Extraction: Extract this compound from the dried mycelia using a suitable solvent, such as hot water or ethanol.
-
Quantification: Analyze the this compound content in the extract using HPLC or LC-MS.
Protocol 2: Fed-Batch Fermentation for this compound Production in Engineered E. coli
-
Seed Culture: Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking.
-
Bioreactor Inoculation: Inoculate a 5 L bioreactor containing fermentation medium (e.g., containing glucose, tryptone, yeast extract, salts) with the seed culture.[1]
-
Initial Growth Phase: Maintain the culture at 37°C and pH 7.0 (controlled with ammonia) until the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.8-1.0).[1]
-
Induction: Induce the expression of the this compound biosynthesis genes by adding an inducer (e.g., IPTG to a final concentration of 0.2 mM) and reduce the temperature to 25°C.[1]
-
Fed-Batch Feeding: Start a continuous or intermittent feed of a concentrated solution containing the carbon source (e.g., glucose) and the precursor amino acids (L-histidine, L-cysteine, L-methionine) to maintain their optimal concentrations in the bioreactor.
-
Cultivation: Continue the fermentation for 48-72 hours, maintaining the setpoint for pH, temperature, and dissolved oxygen.[1]
-
Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density and the intracellular and extracellular concentrations of this compound using HPLC or LC-MS.
Visualizations
Caption: Simplified aerobic biosynthesis pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of this compound: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Fermentation Conditions in this compound Biosynthesis from Ganoderma resinaceum (Agaricomycetes) and an Evaluation of Their Inhibitory Activity on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of the sulfur-containing antioxidant this compound by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
- 5. On the Identification and Quantification of this compound and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Supplementation of methionine enhanced the this compound accumulation in the Ganoderma neo-japonicum mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced production of this compound in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 14. What are the Origins and Metabolic Pathways of this compoundï¼ - Knowledge [biowayorganicinc.com]
- 15. Optimization of medium for biosynthesis of this compound by submerged fermentation of <i>Pleurotus eryngii</i> 528 [fjnyxb.cn]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. This compound biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing Ergothioneine Production in Engineered E. coli
Welcome to the technical support center for the production of ergothioneine (ERG) in genetically engineered Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My genetically engineered E. coli strain is producing very low levels of this compound. What are the initial troubleshooting steps?
A1: Low this compound yield is a common challenge. Here are the initial steps to diagnose and address the issue:
-
Verify Gene Expression: Confirm the successful expression of the heterologous this compound biosynthesis genes (e.g., from Mycobacterium smegmatis, Trichoderma reesei, or Neurospora crassa).[1][2][3][4] This can be done using SDS-PAGE to visualize the protein bands of the expected molecular weight. Insoluble expression in inclusion bodies is a common issue that can be addressed by strategies outlined in the troubleshooting guide below.
-
Precursor Supplementation: The biosynthesis of this compound in E. coli is highly dependent on the availability of precursor amino acids: L-histidine, L-cysteine, and L-methionine.[1][4][5] Supplementing the culture medium with these precursors can significantly boost ERG production.[1][4] A study showed that adding 1.5 g/L of L-methionine increased ERG yield by 70.12%.[1]
-
Optimize Induction and Culture Conditions: The concentration of the inducer (e.g., IPTG), the temperature post-induction, and the overall culture time can dramatically impact protein expression and final product yield. It is recommended to test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and post-induction temperatures (e.g., 18°C to 30°C).
Q2: I've confirmed gene expression, but the yield is still suboptimal. What metabolic engineering strategies can I employ?
A2: Once baseline expression is confirmed, metabolic engineering is the next critical step to enhance precursor supply. Here are key strategies:
-
Overexpression of Precursor Pathway Genes: Enhance the endogenous biosynthesis of L-histidine, L-cysteine, and L-methionine by overexpressing key enzymes in their respective pathways. For instance, overexpressing serA and thrA has been shown to increase this compound production.[6]
-
Knockout of Competing Pathways: Deleting genes of competing pathways can redirect metabolic flux towards your precursors. For example, knocking out genes involved in the degradation of precursor amino acids can increase their intracellular concentration.[1]
-
Disruption of Transcriptional Repressors: Removing negative regulation on precursor biosynthesis pathways can significantly increase their output. A notable example is the disruption of the metJ gene, a transcriptional repressor for the methionine biosynthesis pathway, which led to a substantial increase in this compound yield.[3]
Q3: Are there protein engineering strategies to improve the function of the this compound synthesis enzymes?
A3: Yes, protein engineering can significantly enhance enzyme performance. Common strategies include:
-
Improving Enzyme Solubility: The key enzymes for this compound synthesis, such as those from T. reesei (Tr1 and Tr2), can express insolubly in E. coli.[1] Fusing solubility tags (e.g., MBP, GST) or truncating the protein can improve soluble expression and, consequently, this compound production. One study reported a 198.1% increase in ERG production after enhancing the soluble expression of Tr1 and Tr2.[1][7]
-
Enhancing Catalytic Activity: Site-directed mutagenesis or directed evolution can be used to improve the catalytic efficiency of the enzymes. This can lead to higher conversion rates of precursors to this compound.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Production
| Possible Cause | Recommended Solution |
| Inefficient Gene Expression | Verify mRNA transcription via RT-qPCR. Optimize codon usage of the heterologous genes for E. coli. |
| Insoluble Protein Expression | Lower the induction temperature (e.g., 18-25°C). Reduce the inducer concentration (e.g., 0.1-0.2 mM IPTG).[1] Co-express molecular chaperones. Fuse a solubility-enhancing tag to the target proteins. |
| Precursor Limitation | Supplement the growth medium with L-histidine, L-cysteine, and L-methionine (e.g., 0.5-1.5 g/L).[1] Implement metabolic engineering strategies to boost endogenous precursor synthesis (see FAQ 2). |
| Suboptimal Fermentation Conditions | Optimize pH, temperature, and aeration. Transition from batch to fed-batch fermentation to maintain optimal growth and production conditions.[1][2][6][7] |
Issue 2: Accumulation of Intermediates in the Biosynthesis Pathway
| Possible Cause | Recommended Solution |
| Bottleneck at a Specific Enzymatic Step | Identify the accumulating intermediate using LC-MS.[4][5] Overexpress the enzyme responsible for converting the identified intermediate. Use a stronger promoter or increase the gene copy number for the bottlenecked enzyme. |
| Low Activity of a Specific Enzyme | Perform protein engineering (e.g., site-directed mutagenesis) to enhance the catalytic activity of the rate-limiting enzyme.[8] |
Quantitative Data Summary
The following table summarizes the impact of various strategies on this compound yield as reported in the literature.
| Strategy | Strain/Host | Yield Improvement | Reference |
| Protein Engineering (Soluble Expression) | E. coli BL21(DE3) | 198.1% increase | [1][7] |
| Precursor Supplementation (1.5 g/L L-Met) | E. coli BL21(DE3) | 70.12% increase | [1] |
| Metabolic & Protein Engineering | E. coli BL21(DE3) | 430.9 mg/L (flask), 2331.58 mg/L (fed-batch) | [1][7] |
| Fed-batch Fermentation | Engineered E. coli | 4.34 g/L | [2][3][9] |
| Overexpression of serA and thrA | E. coli BL21(DE3) | 144.97 mg/L (from 95.58 mg/L) | [6] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production
This protocol is a generalized procedure based on common practices for high-yield production.
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Seed Culture: Use the overnight culture to inoculate 100 mL of seed medium in a 500 mL flask. Grow at 37°C until the OD₆₀₀ reaches 4.0-6.0.
-
Bioreactor Fermentation: Inoculate a 5 L bioreactor containing fermentation medium with the seed culture to an initial OD₆₀₀ of 0.2.
-
Growth Phase: Maintain the temperature at 37°C and pH at 7.0 (controlled with ammonia).
-
Induction: When the OD₆₀₀ reaches approximately 10, induce protein expression by adding IPTG to a final concentration of 0.2 mM and lower the temperature to 25°C.[1]
-
Fed-Batch Phase: Start a feeding strategy with a concentrated glucose and yeast extract solution to maintain a steady growth rate.
-
Harvesting: Continue the fermentation for 48-96 hours post-induction. Harvest the cells and/or supernatant for this compound extraction and quantification.
Visualizations
This compound Biosynthesis Pathway in E. coli
A simplified diagram of the heterologous this compound biosynthesis pathway in E. coli.
Troubleshooting Workflow for Low this compound Yield
A logical workflow for troubleshooting low this compound yield in engineered E. coli.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. [Construction and optimization of this compound-producing Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing this compound Production by Combined Protein and Metabolic Engineering Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient production of this compound via an optimized allogenous assembly of the ERG synthesis pathway in Escherichia coli BL21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward more efficient this compound production using the fungal this compound biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low cellular uptake in ergothioneine transport assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low cellular uptake in ergothioneine transport assays.
Troubleshooting Guide
Low cellular uptake of this compound can be a significant hurdle in obtaining reliable and reproducible data. This guide addresses common problems in a question-and-answer format to help you identify and resolve these issues.
Q1: My cells show very low or no this compound uptake. What are the primary reasons for this?
A1: There are several potential reasons for low this compound uptake. The most common culprits are low expression of the this compound transporter (ETT, also known as OCTN1 or SLC22A4) in your chosen cell line, suboptimal assay conditions, or issues with the integrity of your cells or reagents.
Q2: How can I determine if my cell line is suitable for this compound transport assays?
A2: The expression of the ETT/OCTN1 transporter is crucial for this compound uptake.
-
Check the Literature: Review scientific literature to see if your cell line has been previously reported to express ETT/OCTN1 and has been used for this compound transport studies.
-
Gene Expression Analysis: Perform RT-qPCR to quantify the mRNA expression level of the SLC22A4 gene in your cells.
-
Protein Expression Analysis: Use Western blotting to detect the ETT/OCTN1 protein.
-
Consider an Overexpression System: If your cell line has low endogenous expression, consider using a model system with stable or transient overexpression of ETT/OCTN1, such as HEK293 cells. This will provide a more robust and detectable uptake signal.
Q3: My assay conditions might be off. What are the optimal parameters for an this compound transport assay?
A3: this compound transport via ETT/OCTN1 is highly dependent on specific experimental conditions.
-
pH: The transporter activity is pH-dependent, with optimal uptake typically observed around pH 7.4. Transport activity decreases at more acidic or alkaline pH values.
-
Sodium Concentration: this compound transport is sodium-dependent. Ensure your uptake buffer contains a physiological concentration of sodium ions (typically around 125 mM). A sodium-free buffer can be used as a negative control to confirm sodium dependency.
-
Temperature: Assays should be performed at 37°C to ensure optimal transporter function.
-
Incubation Time: It is important to measure uptake during the initial linear phase. This can range from a few minutes to an hour, depending on the cell type and expression level of the transporter. Perform a time-course experiment to determine the optimal incubation time for your specific system.
Q4: I'm using an overexpression system, but the uptake is still low. What else could be wrong?
A4: Even with an overexpression system, other factors can lead to poor results.
-
Transfection/Transduction Efficiency: Verify the efficiency of your transfection or transduction to ensure a high percentage of cells are expressing the transporter. This can be checked by co-transfecting a fluorescent reporter protein or by immunofluorescence.
-
Subcellular Localization: Confirm that the transporter is correctly localized to the plasma membrane. Improper folding or trafficking can lead to retention in intracellular compartments, rendering it non-functional for uptake from the medium. Immunofluorescence or cell surface biotinylation assays can be used to verify membrane localization.
-
Cell Health and Viability: Ensure your cells are healthy and have high viability. Stressed or dying cells will not have the necessary membrane integrity or energy to actively transport this compound. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) prior to your transport experiment.
-
This compound Concentration: While ETT/OCTN1 has a high affinity for this compound, using a concentration that is too low may result in a signal that is difficult to detect. Conversely, excessively high concentrations can saturate the transporter. It is advisable to use a concentration around the known Km value if possible.
Q5: Could there be an issue with my detection method?
A5: The method used to quantify intracellular this compound is critical.
-
Radiolabeled this compound: If using radiolabeled this compound (e.g., [3H]-ergothioneine), ensure the specific activity is appropriate and that your scintillation counter is properly calibrated.
-
LC-MS/MS: For label-free detection, a validated LC-MS/MS method is essential for accurate quantification. Ensure proper sample preparation, including efficient cell lysis and protein precipitation, to minimize matrix effects and maximize recovery.
-
Cell Lysis and Washing: Incomplete cell lysis will lead to an underestimation of intracellular this compound. Conversely, excessive washing of cells after the uptake incubation can cause leakage of the accumulated substrate. Optimize your washing steps to be quick and with ice-cold buffer to minimize efflux.
Frequently Asked Questions (FAQs)
Q: What is the typical Km value for this compound transport?
A: The Michaelis-Menten constant (Km) for this compound transport by human ETT/OCTN1 is reported to be in the micromolar range, indicating a high affinity of the transporter for its substrate. Values around 21 µM have been reported in HEK293 cells overexpressing the transporter. For rat Octn1, a Km of 4.64 µM has been observed.
Q: Are there any known competitive inhibitors of this compound transport?
A: While ETT/OCTN1 is highly specific for this compound, some compounds have been shown to inhibit its transport. However, many of these are non-competitive inhibitors. Structurally similar compounds like hercynine and methimazole are transported with much lower efficiency. It is important to note that some drugs initially thought to be substrates are actually poor inhibitors.
Q: Can I perform this compound transport assays in primary cells?
A: Yes, it is possible to perform these assays in primary cells, provided they express sufficient levels of the ETT/OCTN1 transporter. For example, cells from the bone marrow and certain immune cells are known to have high ETT/OCTN1 expression. However, variability between donors and the challenges of working with primary cells should be taken into consideration.
Q: Is this compound transport an active or passive process?
A: this compound transport into cells via ETT/OCTN1 is an active transport process. It is dependent on the sodium gradient across the cell membrane.
Data Presentation
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human ETT/OCTN1 | HEK293 (overexpression) | 21 | Not Reported | |
| Rat Octn1 | HEK293 (overexpression) | 4.64 | Not Reported | |
| Human ETT/OCTN1 | OCI-AML3 (endogenous) | Not Reported | 62 ± 8 (µl/mg/min) |
Note: Vmax values are often reported in different units and can be highly dependent on the level of transporter expression.
Experimental Protocols
Detailed Methodology for a Radiolabeled this compound Uptake Assay in Adherent Cells
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates).
-
Complete cell culture medium.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without sodium chloride.
-
Radiolabeled this compound (e.g., [3H]-ergothioneine).
-
Unlabeled this compound.
-
Ice-cold Stop Solution (e.g., HBSS without sodium, supplemented with a known inhibitor like quinidine).
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
-
Scintillation vials.
-
Protein assay reagent (e.g., BCA or Bradford).
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Add 500 µL of pre-warmed Uptake Buffer to each well and pre-incubate for 15-20 minutes at 37°C.
-
-
Initiation of Uptake:
-
Prepare the uptake solution containing the desired concentration of radiolabeled this compound in pre-warmed Uptake Buffer.
-
For determining non-specific uptake, prepare an uptake solution with a high concentration of unlabeled this compound (e.g., 100-fold excess) in addition to the radiolabeled substrate.
-
Aspirate the pre-incubation buffer.
-
Add 200 µL of the uptake solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 10 minutes).
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold Stop Solution.
-
-
Cell Lysis:
-
Aspirate the final wash solution completely.
-
Add 500 µL of Cell Lysis Buffer to each well.
-
Incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Use a separate aliquot of the cell lysate (e.g., 20 µL) to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the rate of uptake and normalize to the protein concentration (e.g., in pmol/mg protein/min).
-
Subtract the non-specific uptake from the total uptake to determine the specific uptake.
-
Visualizations
Caption: Experimental workflow for a radiolabeled this compound uptake assay.
Caption: Troubleshooting flowchart for low this compound uptake.
Caption: Schematic of this compound transport via ETT/OCTN1.
Validation & Comparative
A Comparative Analysis of Radical Scavenging Capabilities: Ergothioneine vs. Vitamin C
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antioxidant research, both L-ergothioneine (EGT) and Vitamin C (ascorbic acid) are prominent molecules recognized for their roles in mitigating oxidative stress. While Vitamin C is a well-established, essential nutrient and a benchmark antioxidant, ergothioneine, a unique sulfur-containing amino acid, is gaining significant attention for its potent and specific cytoprotective mechanisms. This guide provides a comparative analysis of their radical scavenging performance, supported by experimental data and detailed methodologies, to inform research and development in therapeutics and cellular health.
Mechanisms of Antioxidant Action
The efficacy of an antioxidant is determined by its chemical structure, redox potential, and its interaction with cellular systems. This compound and Vitamin C employ distinct yet sometimes overlapping mechanisms to combat reactive oxygen species (ROS).
This compound (EGT): The Targeted Cytoprotectant
This compound is a stable antioxidant that the human body cannot synthesize, obtaining it exclusively through diet, primarily from mushrooms.[1][2] Its uniqueness lies in the specific transporter, OCTN-1, which actively accumulates EGT in tissues and even within organelles like mitochondria that are prone to high levels of oxidative stress.[3][4][5]
Its primary antioxidant functions include:
-
Direct Radical Scavenging: EGT can directly neutralize a variety of reactive species, including hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), singlet oxygen (¹O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[2][6][7]
-
Metal Chelation: EGT can chelate divalent metal ions such as copper and iron, forming redox-inactive complexes that prevent them from participating in the Fenton reaction to generate highly damaging hydroxyl radicals.[2][8]
-
Regulation of Antioxidant Pathways: EGT is not just a scavenger; it also modulates the body's endogenous antioxidant defenses. It can activate the Nrf2/ARE signaling pathway, which upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[3][6]
-
Stability: Unlike other thiol-containing antioxidants like glutathione, this compound exists predominantly in the thione form at physiological pH, which makes it highly resistant to auto-oxidation.[7][9]
Vitamin C (Ascorbic Acid): The Versatile Electron Donor
Vitamin C is a water-soluble vitamin that functions as a potent reducing agent and is a crucial cofactor for several enzymes.[10][11] Its antioxidant activity stems from its ability to donate electrons to neutralize free radicals.[12][13]
Key mechanisms include:
-
Direct Radical Scavenging: Ascorbic acid directly scavenges aqueous radicals like superoxide and hydroxyl radicals.[12] It donates a hydrogen atom, becoming the relatively stable ascorbyl radical, which can then be recycled back to ascorbic acid.[12]
-
Regeneration of Other Antioxidants: A critical function of Vitamin C is its ability to regenerate other antioxidants, most notably Vitamin E (α-tocopherol). It donates an electron to the tocopheroxyl radical, restoring Vitamin E's antioxidant capacity in lipid membranes.[10][12][13]
-
Enzyme Cofactor: It acts as a cofactor for enzymes involved in the synthesis of collagen and carnitine.[10][11]
Comparative Radical Scavenging Performance
The radical scavenging activity of antioxidants is commonly quantified using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). These assays measure the ability of a compound to neutralize specific synthetic radicals.
| Assay | This compound (EGT) Performance | Vitamin C Performance | Key Insights |
| DPPH Radical Scavenging | Potent scavenging activity has been demonstrated. In one study, a crude EGT extract at 50 mg/L achieved over 90% DPPH clearance, comparable to Vitamin C.[14] Another study showed EGT from mushrooms had a maximum DPPH scavenging effect of 96%.[15] | Consistently shows very high scavenging activity and is often used as the positive control standard in this assay.[14][16] Its EC50 value is typically very low, indicating high potency.[16] | Both are highly effective DPPH radical scavengers. EGT's performance is often comparable to that of Vitamin C, highlighting its potent direct antioxidant capability.[14] |
| ABTS Radical Scavenging | Exhibits strong ABTS radical scavenging. Extracts rich in EGT have shown high inhibition, with one study reporting 96% scavenging activity from an EGT-containing extract.[8] Another report noted a maximum scavenging value of 89.28%.[15] | Serves as a common positive control, demonstrating rapid and complete scavenging of the ABTS radical cation.[17][18][19] | Both compounds are excellent scavengers of the ABTS radical. The data suggests comparable high levels of activity in vitro. |
| ORAC (Oxygen Radical Absorbance Capacity) | While specific ORAC values for pure EGT are less commonly reported in direct comparison to Vitamin C in the provided literature, its known efficacy against peroxyl radicals suggests it would perform well.[20] Studies on mushroom consumption (a source of EGT) have used ORAC to measure antioxidant capacity.[21][22] | On a molar basis, the relative peroxyl radical absorbance capacity of Vitamin C is 0.52, compared to Trolox (a Vitamin E analog) at 1.0.[23] | The ORAC assay measures the capacity to quench peroxyl radicals. While Vitamin C is effective, its capacity on a molar basis is lower than that of Trolox.[23] Direct comparative ORAC data for EGT is needed for a definitive conclusion, but its known scavenging of multiple ROS implies significant capacity. |
| Other Reactive Species | Notably more efficient at scavenging singlet oxygen (¹O₂) than Vitamin C.[7] It is also a powerful scavenger of peroxynitrite.[2][9] | Effective against a broad range of aqueous radicals.[12] | This compound shows superior activity against specific, highly damaging radicals like singlet oxygen and peroxynitrite, which is a key differentiator.[5][7] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of antioxidant capacity. Below are generalized protocols for the key assays cited.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
References
- 1. jayuanbio.com [jayuanbio.com]
- 2. This compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound VS Vitamin C: Which is the Best Antioxidant? [ergoyoung.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Novel Antioxidant this compound: Biosynthesis Pathways, Production, Function and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 10. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
- 12. brieflands.com [brieflands.com]
- 13. bubsnaturals.com [bubsnaturals.com]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vitro study on the free radical scavenging capacity of this compound: comparison with reduced glutathione, uric acid and trolox. (2006) | Ferdinando Franzoni | 154 Citations [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. The bioavailability of this compound from mushrooms (Agaricus bisporus) and the acute effects on antioxidant capacity and biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergothioneine: A Comparative Guide to its Neuroprotective Effects in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of ergothioneine (EGT) in various in vivo models of neurological disorders and toxicity. The information presented is collated from peer-reviewed studies and is intended to inform further research and development in the field of neuroprotection.
I. Comparative Efficacy of this compound Across In Vivo Models
This compound has demonstrated significant neuroprotective effects across a range of animal models, including those for Parkinson's disease, Alzheimer's disease, stroke, and chemotherapy-induced neurotoxicity. The following tables summarize the quantitative outcomes from key studies.
Table 1: Neuroprotective Effects of this compound in Parkinson's Disease Models
| Animal Model | This compound Dosage | Key Behavioral Outcomes | Key Biomarker Changes | Reference |
| MPTP-induced Mice | 5 and 35 mg/kg/day (i.g.) for 2 weeks | Improved total movement distance, average speed, and entries into the central area in the open field test. Increased fall latency in the rotarod test.[1][2] | Restored dopamine levels in the striatum. Rescued dopaminergic neuron loss by suppressing oxidative stress. Activated the DJ-1-Nurr1 and DJ-1-Nrf2 pathways.[1][2] | Meng et al. (2025)[1][2] |
| 6-OHDA-induced Mice | Not specified | Ameliorated behavioral deficits. | Preserved dopaminergic neuronal number and mitochondrial integrity.[3] | Tng et al. (2025)[3] |
| Drosophila parkin and LRRK2 mutants | Not specified | Improved climbing score. | Preserved dopaminergic neuronal number and mitochondrial integrity.[3] | Tng et al. (2025)[3] |
Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models
| Animal Model | This compound Dosage | Key Behavioral Outcomes | Key Biomarker Changes | Reference |
| 5XFAD Mice | 25-50 mg/kg (oral gavage) 3 times/week for 8 weeks | Modest improvement in cognition (as young mice did not show significant deficits). | Reduced amyloid plaques and oxidative stress. Rescued glucose metabolism.[4][5] Reduced levels of GFAP-positive astrocytes and IBA1-positive microglia in the hippocampus.[5] | Whitmore et al. (2022)[4][5] |
| Aβ-injected Mice | Not specified | Ameliorated learning and memory deficits. | Decreased lipid peroxidation. Maintained GSH/GSSG ratio and superoxide dismutase (SOD) activity.[6] | Paul and Snyder (2010)[6] |
| Neuroretina of 5XFAD Mice | Not specified | Not Assessed | Significantly low Aβ immunoreactivity in the neuroretina. Reduced number of large Aβ deposits.[7][8] | Wijesinghe et al. (2023)[7][8] |
Table 3: Neuroprotective Effects of this compound in Other Neurological Models
| Animal Model | This compound Dosage | Key Behavioral Outcomes | Key Biomarker Changes | Reference |
| Cisplatin-induced Neurotoxicity (CBA Mice) | 2 or 8 mg/kg/day (oral) for 58 days | Restored learning and memory in active and passive avoidance tests.[9][10][11] | Prevented brain lipid peroxidation. Restored acetylcholinesterase (AChE) activity. Maintained glutathione/glutathione disulfide ratio.[9][10] | Song et al. (2010)[9][10] |
| Stroke (Rodent Models) | 70, 100, 125, and 150 mg/kg (i.p.) daily | Significant improvements in pole test at 1 day post-stroke.[12][13] | Significantly decreased infarct volume at 7 days after vessel occlusion.[12][13] | Borok et al. (2022)[12][13] |
| D-galactose-induced Aging (Mice) | Not specified | Significantly improved recognition memory. | Enhanced levels of cAMP and BDNF in the brain. Attenuated oxidative stress via the Nrf2/HO-1 pathway.[14] | Tian et al. (2022)[14] |
| NMDA-induced Excitotoxicity (Rat Retinal Model) | Not specified | Not Assessed | Reduced loss of ganglion cells from 81% to 44% and non-ganglion cells from 43% to 31%.[15] | Aruoma et al. (2002)[15] |
| Vascular Dementia (Rats) | 2 mg/kg (i.p.) daily for 4 weeks | Shorter escape latency and more residence time in the Morris water maze test. | Increased NRF2, HO-1, NQO1, SOD, and GSH-Px levels. Decreased MDA, IL-1β, IL-6, and TNF-α levels.[16] | Wang et al. (2023)[16] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
MPTP-Induced Parkinson's Disease Mouse Model[1][2]
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Induction of Parkinson's Disease: Intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for one week.
-
This compound Administration: Mice received intragastric (i.g.) administration of this compound (5 or 35 mg/kg/day) or the positive control rasagiline (2 mg/kg/day) for 2 weeks, starting one week before MPTP injections.
-
Behavioral Assessment:
-
Open Field Test: To assess locomotor activity, including total movement distance, average speed, and the number of entries into the central area.
-
Rotarod Test: To evaluate motor coordination and balance by measuring the latency to fall from a rotating rod.
-
-
Biochemical and Histological Analysis:
-
ELISA: To measure dopamine (DA) levels in the striatum.
-
Immunofluorescence: To assess the expression of tyrosine hydroxylase (TH) to quantify dopaminergic neurons and DJ-1 protein in the substantia nigra.
-
Western Blot: To measure the levels of proteins in the DJ-1/Nurr1 and DJ-1/Nrf2 signaling pathways.
-
5XFAD Mouse Model of Alzheimer's Disease[4][5]
-
Animal Model: Young (4-month-old) 5XFAD transgenic mice.
-
This compound Administration: Oral gavage of this compound solution (25-50 mg/kg) three times a week for 8 weeks, starting at 8 weeks of age.
-
Behavioral Experiments: Various cognitive tests were performed, although modest improvements were seen as the young mice did not exhibit significant cognitive deficits.
-
Imaging and Histology:
-
PET Imaging: Utilized [11C]PIB, [11C]ERGO, and [18F]FDG radioligands to evaluate amyloid plaques, oxidative stress, and glucose metabolism, respectively.
-
Immunohistology: Brain sections were stained with antibodies against Aβ (6E10), GFAP (for astrocytes), and IBA1 (for microglia) to assess amyloid plaques and neuroinflammation.
-
Cisplatin-Induced Neurotoxicity Mouse Model[9][10][11]
-
Animal Model: CBA mice.
-
Induction of Neurotoxicity: Intraperitoneal (i.p.) injection of cisplatin at a dose of 5 mg/kg body weight on days 7, 9, and 11 of the study.
-
This compound Administration: Oral administration of this compound (2 or 8 mg/kg body weight) for 58 consecutive days.
-
Behavioral Assessment:
-
Active Avoidance Test (Shuttle Box): To evaluate learning and short-term memory retention by measuring escape latency and the number of crossings.
-
Passive Avoidance Test: To assess learning and memory.
-
-
Biochemical Analysis:
-
Lipid Peroxidation Assay: To measure malondialdehyde (MDA) levels in the brain.
-
Acetylcholinesterase (AChE) Activity Assay: To determine AChE activity in brain tissues.
-
Glutathione Assay: To measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) in the brain.
-
III. Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through multiple signaling pathways, primarily revolving around its antioxidant and anti-inflammatory properties.
Neuroprotective Mechanisms of this compound
This compound's primary mechanism of action involves the modulation of cellular stress responses. It is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][17] Furthermore, it upregulates endogenous antioxidant defenses through the activation of the Nrf2 pathway.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow for In Vivo Neuroprotection Studies
A typical experimental workflow to validate the neuroprotective effects of a compound like this compound in an animal model is depicted below.
Caption: A generalized experimental workflow for in vivo studies.
IV. Conclusion
The compiled data from various in vivo studies strongly support the neuroprotective potential of this compound. Its ability to mitigate oxidative stress, reduce neuroinflammation, and improve behavioral outcomes in models of both chronic neurodegenerative diseases and acute neurotoxic insults is evident. The activation of key cytoprotective pathways, such as the Nrf2 and DJ-1 signaling cascades, appears central to its mechanism of action.
While the presented data are promising, further research is warranted to establish optimal dosing strategies and to fully elucidate the intricate molecular mechanisms underlying this compound's neuroprotective effects. The detailed experimental protocols provided in this guide should facilitate the design of future studies aimed at translating these preclinical findings into clinical applications for the prevention and treatment of neurodegenerative diseases.
References
- 1. innovbiological.com [innovbiological.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal Consumption of this compound Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a dietary antioxidant improves amyloid beta clearance in the neuroretina of a mouse model of Alzheimer’s disease [frontiersin.org]
- 8. This compound, a dietary antioxidant improves amyloid beta clearance in the neuroretina of a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against neuronal injury induced by cisplatin both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 12. Protective Effect of this compound Against Stroke in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound improves cognitive function by ameliorating mitochondrial damage and decreasing neuroinflammation in a d-galactose-induced aging model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. This compound treatment protects neurons against N-methyl-D-aspartate excitotoxicity in an in vivo rat retinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ergothionein Improves Cognitive Dysfunction in Vascular Dementia Rats by Activating NRF2/HO-1 Signaling Pathway [chinagp.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Preclinical Evidence for Ergothioneine's Efficacy in Oxidative Stress Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ergothioneine in various oxidative stress models. The data presented is compiled from a range of in vitro and in vivo studies, offering a comparative analysis against other known antioxidants. Detailed experimental protocols and signaling pathways are provided to support the presented data.
Executive Summary
This compound (EGT) is a naturally occurring amino acid with potent antioxidant properties.[1][2] Preclinical evidence strongly suggests its protective role against oxidative stress-induced cellular damage in a variety of disease models, including neurodegenerative disorders, liver injury, and cardiovascular conditions.[1][2] Its unique mechanism of action, involving direct scavenging of reactive oxygen species (ROS), metal chelation, and modulation of key antioxidant pathways, distinguishes it from other antioxidants.[1][2] A specific transporter, OCTN1, facilitates its accumulation in tissues with high levels of oxidative stress, enhancing its bioavailability and efficacy.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other antioxidants in various oxidative stress models.
Table 1: Neurodegenerative Disease Models
| Model | Animal/Cell Line | Treatment | Dosage | Key Biomarker | Result | Reference |
| Parkinson's Disease (6-OHDA Model) | Drosophila | This compound | 1 mM in diet | Dopaminergic Neuron Count (PPL1 cluster) | Significant preservation of neurons compared to untreated | [3] |
| Rat | N-Acetylcysteine (NAC) | - | Dopamine Transporter (DAT) Levels | Restoration of DAT levels compared to 6-OHDA group | [4] | |
| hESC-derived mDA neurons | N-Acetylcysteine (NAC) | 10 µM | % Surviving TH+ Neurons (vs. Rotenone) | ~63% survival with NAC vs. ~39% without (15nM Rotenone) | [5] | |
| Alzheimer's Disease (5XFAD Model) | Mouse | This compound | 25-50 mg/kg (oral gavage) | Amyloid Plaque Reduction | Reduced amyloid plaques | [1][6] |
| GFAP-positive astrocytes | Nearly 50% reduction in the hippocampus | [1] | ||||
| IBA1-positive microglia | Nearly 80% reduction | [1] | ||||
| Gulo KO-Tg Mouse | Vitamin C | 3.3 g/L in drinking water | Amyloid Plaque Burden | Reduced amyloid plaque burden in cortex and hippocampus | [2][7] | |
| AD Mouse Model | Vitamin C | - | Soluble Aβ Oligomers | Mitigated Aβ oligomer formation | [8] |
Table 2: Liver Injury Models
| Model | Animal | Treatment | Dosage | Key Biomarker | Result | Reference |
| CCl4-Induced Liver Fibrosis | Mouse | This compound | 5, 10 mg/kg/day (intragastric) | Serum ALT, AST, TBIL | Significant reduction in serum levels | [9] |
| Rat | N-Acetylcysteine (NAC) | - | Serum ALT, AST | Significant reduction in serum levels | [10][11] | |
| Ischemia-Reperfusion Injury | Rat | This compound | 1.2 mg/kg/day (gavage) | Serum AST, ALT, LDH | Significant decrease in serum levels | [12][13] |
| Tissue MDA | Significantly reduced at 30 and 60 min post-reperfusion | [12][13] | ||||
| Ferric-Nitrilotriacetate-Induced Oxidative Damage | Rat | This compound | 70 mg/kg/day (oral) | Kidney and Liver Conjugated Dienes | Significantly reduced levels | [14] |
Experimental Protocols
Parkinson's Disease Model (Drosophila)
-
Animal Model: Drosophila melanogaster expressing human LRRK2 G2019S mutant.
-
Treatment: Flies were raised on a standard cornmeal-agar medium supplemented with 1 mM this compound.
-
Biomarker Analysis: Dopaminergic neurons in the PPL1 cluster were visualized by immunostaining for tyrosine hydroxylase (TH) and counted using confocal microscopy. Dopamine levels were measured by HPLC.[3]
Alzheimer's Disease Model (5XFAD Mouse)
-
Animal Model: 5XFAD transgenic mice, which exhibit key features of Alzheimer's disease.
-
Treatment: Mice received this compound (25-50 mg/kg) via oral gavage three times a week for 8 weeks.[1] Vitamin C (3.3 g/L) was provided in the drinking water to Gulo KO-Tg mice.[2][7]
-
Biomarker Analysis: Amyloid plaque burden was assessed by immunohistochemistry using an Aβ-specific antibody (4G8).[1][7] Glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (IBA1) were used as markers for astrocytes and microglia, respectively.[1]
CCl4-Induced Liver Fibrosis (Mouse)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Mice received intraperitoneal injections of carbon tetrachloride (CCl4) twice a week for six weeks.
-
Treatment: this compound (5 or 10 mg/kg/day) was administered via intragastric gavage for six weeks.[9]
-
Biomarker Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBIL) were measured using commercial assay kits.[9]
Liver Ischemia-Reperfusion Injury (Rat)
-
Animal Model: Male Wistar rats.
-
Induction of Injury: The portal vein and hepatic artery were clamped to induce ischemia, followed by reperfusion.
-
Treatment: Rats were pre-treated with this compound (1.2 mg/kg/day) by gavage for 3 weeks prior to the induction of ischemia-reperfusion.[12][13]
-
Biomarker Analysis: Serum levels of AST, ALT, and lactate dehydrogenase (LDH) were measured at various time points during reperfusion. Malondialdehyde (MDA) levels in liver tissue were assessed as a marker of lipid peroxidation.[12][13]
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects through multiple mechanisms, including direct antioxidant activity and modulation of cellular signaling pathways.
Direct Antioxidant and Cytoprotective Mechanisms
This compound directly scavenges a variety of reactive oxygen and nitrogen species, chelates metal ions to prevent the Fenton reaction, and protects cellular components from oxidative damage.[1][2]
Caption: Direct antioxidant mechanisms of this compound.
Modulation of the Nrf2 Signaling Pathway
A key mechanism of this compound's action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Workflow Example: Preclinical Alzheimer's Disease Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of Alzheimer's disease.
Caption: Experimental workflow for Alzheimer's disease model.
Logical Relationships: this compound's Protective Effects
This diagram illustrates the logical flow from oxidative stress to cellular damage and how this compound intervenes at multiple points to confer protection.
Caption: this compound's multi-faceted protective mechanism.
Conclusion
The preclinical data strongly support the efficacy of this compound as a potent antioxidant and cytoprotective agent in various models of oxidative stress. Its ability to accumulate in tissues prone to oxidative damage and its multifaceted mechanism of action, including the activation of the Nrf2 pathway, make it a promising candidate for further investigation in the context of oxidative stress-related diseases. The quantitative data presented in this guide highlight its comparable, and in some aspects, superior, efficacy to other well-known antioxidants. Further clinical research is warranted to translate these promising preclinical findings into therapeutic applications for human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylcysteine Treatment May Compensate Motor Impairments through Dopaminergic Transmission Modulation in a Striatal 6-Hydroxydopamine Parkinson's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]
- 6. Longitudinal Consumption of this compound Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose of vitamin C supplementation reduces amyloid plaque burden and ameliorates pathological changes in the brain of 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C restores behavioral deficits and amyloid-β oligomerization without affecting plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Liver Fibrosis by Inhibiting Glycerophospholipids Metabolism and TGF-β/Smads Signaling Pathway: Based on Metabonomics and Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound pretreatment protects the liver from ischemia-reperfusion injury caused by increasing hepatic heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-ergothioneine modulates oxidative damage in the kidney and liver of rats in vivo: studies upon the profile of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergothioneine's Anti-Inflammatory Efficacy in Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of ergothioneine (EGT) with other well-known antioxidants, N-acetylcysteine (NAC) and Vitamin C, in various cell culture models. The information presented herein is curated from multiple studies to offer a broad perspective on their potential as anti-inflammatory agents.
Executive Summary
This compound, a naturally occurring amino acid, demonstrates significant anti-inflammatory properties in preclinical cell culture studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory cytokines. This guide presents available quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual representations of the involved signaling pathways to aid researchers in evaluating this compound's potential for further investigation and development.
Comparative Anti-Inflammatory Effects
The following tables summarize the anti-inflammatory effects of this compound, N-acetylcysteine, and Vitamin C on key inflammatory markers in different cell culture models. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Measured | Concentration | % Inhibition / Effect |
| This compound | Human Alveolar Epithelial Cells (A549) | TNF-α (10 ng/mL) | IL-8 | Pre-treatment | Significant inhibition[1] |
| This compound | Human Brain Endothelial Cells | 7-ketocholesterol | IL-1β, IL-6, IL-8, TNF-α | Not specified | Reduced expression[2] |
| This compound | Rat Model (in vivo) | Cisplatin | TNF-α, IL-1β | 70 mg/kg | Reduced levels[3][4] |
| N-Acetylcysteine (NAC) | Human Monocytic Cells (THP-1) | LPS | TNF-α, IL-1β, IL-6 | 15 mM | Inhibition observed[5] |
| N-Acetylcysteine (NAC) | RAW 264.7 Macrophages | LPS | TNF-α | Not specified | Reduced expression |
| Vitamin C | Human Endothelial Cells (ECV304, HUVECs) | TNF-α | IL-8 | Millimolar concentrations | Inhibition of induction |
Table 2: Modulation of Inflammatory Signaling Pathways
| Compound | Cell Line | Inflammatory Stimulus | Pathway Investigated | Key Findings |
| This compound | Human Alveolar Epithelial Cells (A549) | H₂O₂ and TNF-α | NF-κB | Inhibited activation[1] |
| This compound | Rat Hepatocellular Injury Model | Iron overload | NF-κB, p38 MAPK | Reduced NF-κB p65 translocation, modulated p38 MAPK/c-Fos signaling[6][7] |
| N-Acetylcysteine (NAC) | HeLa Cells | TNF-α | NF-κB | Suppressed activation by inhibiting IκB kinases[8] |
| Vitamin C | Human Endothelial Cells (ECV304, HUVECs) | TNF-α | NF-κB | Inhibited activation via p38 MAPK activation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's inhibitory action on inflammatory signaling pathways.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) or A549 (human alveolar epithelial cells) are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and qPCR).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound, NAC, or Vitamin C for a specified period (e.g., 1-2 hours).
-
Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL for A549).
-
Incubate for a designated time (e.g., 6-24 hours) depending on the endpoint being measured.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: qPCR is used to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and other inflammatory mediators.
-
Protocol:
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit or reagent (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.
-
Western Blotting for Protein Expression and Phosphorylation
-
Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p65 subunit of NF-κB, IκBα, p38, JNK, ERK).
-
Protocol:
-
Protein Extraction: Lyse the treated cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
The compiled data and mechanistic insights suggest that this compound is a promising anti-inflammatory agent, acting through the modulation of critical signaling pathways like NF-κB and MAPK. While direct quantitative comparisons with N-acetylcysteine and Vitamin C are limited in the current literature, the available evidence consistently points to this compound's potent ability to reduce the expression of pro-inflammatory mediators in various cell culture models. Further head-to-head comparative studies are warranted to definitively establish its relative efficacy. The detailed protocols provided in this guide offer a standardized framework for researchers to conduct such comparative investigations and further explore the therapeutic potential of this compound.
References
- 1. This compound inhibits oxidative stress- and TNF-alpha-induced NF-kappa B activation and interleukin-8 release in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upstream signal transduction of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of this compound in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigates cisplatin-evoked nephrotoxicity via targeting Nrf2, NF-κB, and apoptotic signaling and inhibiting γ-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of N-acetylcysteine on lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulating NF-κB, MAPK, and PI3K/AKT signaling by this compound attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergothioneine's Superior Resistance to Autooxidation Compared to Glutathione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autooxidation resistance of ergothioneine (EGT) and glutathione (GSH), two of the most important low-molecular-weight thiols in biological systems. The information presented herein is supported by experimental data to assist researchers in understanding the distinct properties of these molecules, which is crucial for their application in therapeutic and research contexts.
Introduction: The Significance of Thiol Autooxidation
Thiols play a pivotal role in maintaining cellular redox homeostasis. Their susceptibility to autooxidation, the spontaneous reaction with molecular oxygen, is a critical factor that dictates their efficacy and stability as antioxidants. This process can lead to the generation of reactive oxygen species (ROS), thereby diminishing the antioxidant capacity of the thiol and potentially contributing to oxidative stress. This compound, a naturally occurring amino acid derivative, has garnered significant attention for its exceptional stability and resistance to autooxidation compared to the ubiquitous glutathione.[1][2][3] This guide delves into the chemical basis for this difference and presents available data to quantify this disparity.
Chemical Structure and Tautomerism: The Key to this compound's Stability
The profound difference in autooxidation resistance between this compound and glutathione stems from their distinct molecular structures at physiological pH.
-
This compound: At physiological pH, this compound exists predominantly in the thione tautomeric form, rather than the thiol form.[2][4] This thione configuration is inherently more stable and less prone to spontaneous oxidation.[1][2][3]
-
Glutathione: Glutathione, a tripeptide, possesses a free sulfhydryl (-SH) group, classifying it as a true thiol. This thiol group is more readily deprotonated to the thiolate anion (GS-), which is the species susceptible to initiating the autooxidation cascade.
This fundamental structural difference is the primary reason for this compound's remarkable stability in aerobic environments.
Quantitative Comparison of Autooxidation
Table 1: Comparison of Physicochemical Properties of this compound and Glutathione
| Property | This compound | Glutathione |
| Predominant form at physiological pH | Thione | Thiol |
| Standard Redox Potential (E°') | -0.06 V[2] | -0.24 V |
| Susceptibility to Autooxidation | Highly Resistant[1][2][3] | Susceptible, especially in the presence of metal ions |
The significantly less negative redox potential of this compound compared to glutathione indicates that it is a much weaker reducing agent and, consequently, less likely to be oxidized.
Experimental Protocols for Assessing Thiol Autooxidation
The autooxidation of thiols can be monitored experimentally by measuring the decrease in the concentration of the reduced thiol over time. A widely used method for this is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Experimental Protocol: Spectrophotometric Measurement of Thiol Autooxidation using Ellman's Assay
Objective: To compare the rate of autooxidation of this compound and glutathione in an aqueous buffer system.
Materials:
-
This compound (EGT)
-
Reduced Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of EGT and GSH (e.g., 10 mM) in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the same buffer.[5]
-
-
Assay Setup:
-
In separate reaction vessels (e.g., microcentrifuge tubes or wells of a microplate), prepare solutions of EGT and GSH at the desired final concentration (e.g., 1 mM) in the sodium phosphate buffer.
-
To initiate the autooxidation, incubate these solutions at a controlled temperature (e.g., 25°C or 37°C) with exposure to air.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each thiol solution.
-
-
Quantification of Remaining Thiol:
-
To the aliquot, add the DTNB solution to a final concentration that is in excess of the initial thiol concentration.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.[5] The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
The concentration of the remaining thiol can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).[5]
-
-
Data Analysis:
-
Plot the concentration of the remaining thiol as a function of time for both EGT and GSH.
-
The rate of autooxidation can be determined from the slope of this plot.
-
Expected Outcome: The concentration of glutathione is expected to decrease significantly over time, indicating its autooxidation. In contrast, the concentration of this compound should remain relatively stable, demonstrating its resistance to autooxidation.
Signaling Pathways and Mechanistic Insights
The distinct chemical natures of this compound and glutathione also influence their roles in cellular signaling and their antioxidant mechanisms.
Figure 1. Comparative stability of Glutathione and this compound.
The diagram illustrates that glutathione (GSH), a thiol, is susceptible to autooxidation, a process often catalyzed by metal ions, leading to the formation of a thiyl radical and ultimately the disulfide (GSSG), with the concomitant production of reactive oxygen species (ROS). In contrast, this compound (EGT) predominantly exists in the stable thione form, with only a minor fraction as the thiol tautomer, rendering it highly resistant to autooxidation.
Conclusion
References
- 1. This compound: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of this compound, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
in vivo validation of ergothioneine's role in protecting against cisplatin-induced neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Cisplatin, a cornerstone of chemotherapy, is often accompanied by debilitating neurotoxicity, a side effect that significantly impacts patients' quality of life and can necessitate dose limitations. The quest for effective neuroprotective agents has led to the investigation of several promising compounds. This guide provides an in-vivo comparison of ergothioneine against other notable alternatives—melatonin, N-acetylcysteine (NAC), and glutathione (GSH)—in protecting against cisplatin-induced neurotoxicity, supported by experimental data.
Performance Comparison: this compound vs. Alternatives
The following tables summarize quantitative data from various in-vivo studies, offering a comparative overview of the efficacy of this compound and its alternatives in ameliorating the adverse neurological effects of cisplatin.
Table 1: Behavioral and Electrophysiological Outcomes
| Compound | Animal Model | Cisplatin Dosage | Treatment Dosage & Regimen | Key Findings | Reference |
| This compound | CBA Mice | 5 mg/kg (i.p.) on days 7, 9, 11 | 2 or 8 mg/kg/day (oral) for 58 days | Significantly restored learning and memory deficits in active and passive avoidance tests.[1][2] | Song et al., 2010 |
| Melatonin | Sprague-Dawley Rats | 6 mg/kg (i.p.) single dose | 20 mg/kg/day (i.p.) for 5 days | Significantly improved cognitive function (T-maze) and motor performance (rotarod).[3][4] | Multiple |
| N-Acetylcysteine (NAC) | Wistar Rats | 8 mg/kg (i.p.) single dose | 50 or 100 mg/kg/day for 20 days | Dose-dependently reversed cisplatin-induced anxiety in open field and elevated plus maze tests. | Abdel-Wahab & Moussa, 2019 |
| Glutathione (GSH) | Wistar Rats | 2 mg/kg/week for 9 cycles | 300 mg/kg/week | Less marked decrease in sensory nerve conduction velocity in the tail nerve.[5] | Cavaletti et al., 1995 |
Table 2: Biochemical Markers of Neuroprotection
| Compound | Animal Model | Key Biochemical Outcomes | Reference |
| This compound | CBA Mice | Significantly prevented brain lipid peroxidation (reduced MDA levels), restored acetylcholinesterase (AChE) activity, and maintained the glutathione/glutathione disulfide (GSH/GSSG) ratio.[1][2] | Song et al., 2010 |
| Melatonin | Sprague-Dawley Rats | Significantly improved brain oxidant/antioxidant status (increased SOD activity) and decreased pro-inflammatory cytokines (TNF-α).[3][4] | Multiple |
| N-Acetylcysteine (NAC) | Wistar Rats | Significantly decreased brain levels of MDA, nitric oxide, and protein carbonyl. Increased levels of GSH, GPx, GST, SOD, and catalase.[6] Dose-dependently reduced brain levels of TNF-α, IL-1β, and IL-6.[6] | Abdel-Wahab & Moussa, 2019 |
| Glutathione (GSH) | Mice | Decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities in the kidney.[7] | Han et al., 2012 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
This compound Neuroprotection Study (Song et al., 2010)[1][2]
-
Animal Model: Male CBA mice.
-
Cisplatin Administration: 5 mg/kg body weight administered intraperitoneally (i.p.) on days 7, 9, and 11 of the experiment.
-
This compound Administration: Oral administration of 2 or 8 mg/kg body weight daily for 58 consecutive days.
-
Behavioral Assessment:
-
Active Avoidance Test: A shuttle box was used to evaluate learning and memory. The number of successful avoidances of an electric shock following a conditioned stimulus (light) was recorded.
-
Passive Avoidance Test: A step-through apparatus was used to assess memory retention. The latency to enter a dark compartment where an electric shock was previously delivered was measured.
-
-
Biochemical Analysis:
-
Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay in brain tissue homogenates, indicating the level of malondialdehyde (MDA).
-
Acetylcholinesterase (AChE) Activity: Determined in brain tissue homogenates using a colorimetric assay.
-
Glutathione/Glutathione Disulfide (GSH/GSSG) Ratio: Measured in brain tissue to assess the oxidative stress status.
-
Melatonin Neuroprotection Study (Aydin et al., 2022)[3][4]
-
Animal Model: Male Sprague-Dawley rats.
-
Cisplatin Administration: A single dose of 6 mg/kg body weight administered i.p. on the 3rd day of the experiment.
-
Melatonin Administration: 20 mg/kg body weight administered i.p. daily for 5 days.
-
Behavioral Assessment:
-
T-maze Test: Used to evaluate cognitive function based on spontaneous alternation behavior.
-
Rotarod Test: Assessed motor coordination and balance by measuring the time the rats could stay on a rotating rod.
-
Hot Plate Test: Measured sensory function by recording the latency to a painful stimulus.
-
-
Biochemical Analysis:
-
Oxidative Stress Markers: Superoxide dismutase (SOD) activity was measured in brain homogenates.
-
Pro-inflammatory Cytokines: Levels of tumor necrosis factor-alpha (TNF-α) were determined in brain homogenates using ELISA.
-
N-Acetylcysteine (NAC) Neuroprotection Study (Abdel-Wahab & Moussa, 2019)[6]
-
Animal Model: Male Wistar rats.
-
Cisplatin Administration: A single dose of 8 mg/kg body weight administered i.p. on day 15 of the treatment protocol.
-
NAC Administration: 50 or 100 mg/kg body weight administered daily for 20 consecutive days.
-
Biochemical Analysis:
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), nitric oxide (NO), protein carbonyl (PC), reduced glutathione (GSH), glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) were measured in brain tissue.
-
Pro-inflammatory Cytokines: Levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) were measured in brain tissue and serum.
-
Glutathione (GSH) Neuroprotection Study (Cavaletti et al., 1995)[5]
-
Animal Model: Female Wistar rats.
-
Cisplatin Administration: 2 mg/kg body weight administered weekly for nine cycles.
-
GSH Administration: 300 mg/kg body weight administered weekly in conjunction with cisplatin.
-
Electrophysiological Assessment: Sensory nerve conduction velocity (SNCV) of the tail nerve was measured to evaluate peripheral nerve function.
-
Histopathological Analysis: Morphological and morphometric evaluations of the dorsal root ganglia were performed.
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound and its alternatives are primarily attributed to their ability to counteract oxidative stress and inflammation, two key pillars of cisplatin-induced neurotoxicity. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
- 1. Glutathione metabolism rewiring protects renal tubule cells against cisplatin-induced apoptosis and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Glutathione in the Regulation of Cisplatin Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin is effective in attenuating cisplatin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects against neuronal injury induced by cisplatin both in vitro and in vivo [ouci.dntb.gov.ua]
- 6. dovepress.com [dovepress.com]
- 7. Comparative effects of α lipoic acid and melatonin on cisplatin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ergothioneine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Ergothioneine in a laboratory setting, including personal protective equipment (PPE) recommendations, handling and storage protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to proper safety protocols is crucial to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3] | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is advised to protect against dust particles and splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and overalls.[1][3] | Protective gloves and clothing are necessary to prevent skin contact and irritation.[3] A PVC apron and barrier cream can provide additional protection.[1] |
| Respiratory Protection | Dust respirator or use of a fume hood. | A dust respirator should be used when handling the powder form to avoid inhalation.[1] Engineering controls like local exhaust ventilation are recommended where solids are handled as powders.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Work clothes should be laundered separately.[1]
-
When handling, do not eat, drink, or smoke.[1]
-
Use only in a well-ventilated area or outdoors.[1]
Storage Conditions:
-
Recommended storage temperature is -20°C for long-term stability (≥4 years).[4][5]
-
Store away from incompatible materials such as oxidizing agents.[3]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 497-30-3 | [1][2][3] |
| Molecular Formula | C9H15N3O2S | [1][4] |
| Molecular Weight | 229.3 g/mol | [4] |
| Purity | ≥98% | [4] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [4] |
| Storage Temperature | -20°C | [1][4][5] |
| Stability | ≥4 years at -20°C | [4] |
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1][6] If present, remove contact lenses, but only by skilled personnel.[1] |
| Skin Contact | Flush skin with plenty of running water and soap if available.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs or persists.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][6] If breathing has stopped, provide artificial respiration.[6] Seek medical attention if you feel unwell.[1] |
| Ingestion | Immediately give a glass of water. First aid is not generally required.[1] If in doubt, or if a large amount is ingested, contact a Poison Information Centre or a doctor.[1] |
Spill and Disposal Plan
Accidental Release Measures: In case of a spill, clean it up immediately.[1]
-
Evacuate Personnel: Alert personnel in the area.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Wear PPE: Use protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Containment and Clean-up:
-
Decontamination: Wash the spill area with large amounts of water.[1] Prevent runoff from entering drains.[1]
Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1]
-
The product should not be disposed of with household garbage or allowed to reach the sewage system.[2]
-
Consult a licensed professional waste disposal service to dispose of this material.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
